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Foundational

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione: In Vitro Mechanism of Action and Pharmacological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its profound efficacy as an ATP-competitive Tyrosine Kinase Inhibitor (TKI) [1]. However, the specific functionalization to a 2,4,6(1H,3H,7H)-trione derivative introduces a unique structural paradigm. By embedding three carbonyl groups and maintaining protonated nitrogens at the 1, 3, and 7 positions, this molecule acts as a rigid, multi-directional hydrogen-bonding hub.

As a Senior Application Scientist, I have observed that the primary challenge in evaluating highly conjugated heterocyclic triones is navigating their tautomeric flexibility and potential for assay interference. This whitepaper deconstructs the in vitro mechanism of action (MOA) of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, detailing the structural pharmacology, downstream signaling cascades, and the self-validating experimental protocols required to accurately quantify its efficacy.

Structural Pharmacology & The Trione Advantage

The biological activity of pyrido[3,4-d]pyrimidines is fundamentally driven by their ability to mimic the adenine ring of adenosine triphosphate (ATP)[2]. When evaluating the 2,4,6(1H,3H,7H)-trione variant, the mechanism of action is dictated by its distinct electrostatic potential surface:

  • Hinge Region Anchoring: In wild-type Receptor Tyrosine Kinases (RTKs) such as EGFR or HER2, the N1 and N3 protons (1H, 3H) act as critical hydrogen-bond donors to the backbone carbonyls of the kinase hinge region (e.g., Met-769 in EGFR) [1].

  • The Trione Modification: The carbonyl oxygens at positions 2, 4, and 6 act as potent hydrogen-bond acceptors. The C6-carbonyl, specifically, projects into the solvent-exposed region or interacts with conserved lysine residues (e.g., Lys-745), locking the kinase in an inactive "DFG-out" or "C-helix out" conformation.

  • Tautomeric Dependency: The 1H,3H,7H state is highly sensitive to the pH of the in vitro assay buffer. Maintaining a physiological pH (7.4) during cell-free assays is critical; deviations can induce tautomeric shifts (e.g., lactam-lactim tautomerism) that drastically reduce binding affinity.

In Vitro Mechanism of Action: Signaling Cascade Inhibition

In vitro, the primary mechanism of action for this scaffold is the competitive displacement of ATP at the intracellular kinase domain of RTKs. By preventing autophosphorylation of the receptor's cytoplasmic tail, the compound effectively severs the signal transduction required for tumor cell proliferation and survival [3].

  • Proliferation Arrest: Inhibition of the RAS/RAF/MEK/ERK pathway leads to a blockade in cyclin D1 transcription, arresting the cell cycle at the G1 phase.

  • Apoptosis Induction: Suppression of the PI3K/AKT/mTOR survival pathway activates pro-apoptotic factors (e.g., BAD, Caspase-3), leading to programmed cell death [2].

MOA Compound Pyrido[3,4-d]pyrimidine- 2,4,6-trione ATP ATP Binding Pocket Compound->ATP Competitive Displacement EGFR Receptor Tyrosine Kinase (e.g., EGFR/HER2) EGFR->ATP PI3K PI3K EGFR->PI3K Phosphorylation Blocked RAS RAS EGFR->RAS Activation Blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Inhibition Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition Induces

Figure 1: Signal transduction blockade by Pyrido[3,4-d]pyrimidine-2,4,6-trione via competitive ATP displacement.

Self-Validating Experimental Workflows

To establish a trustworthy pharmacological profile, researchers must employ orthogonal assays that validate target engagement both biochemically and cellularly. Highly conjugated pyrimidines often exhibit auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays.

Protocol A: Cell-Free Kinase Inhibition via HTRF

Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. The time-delayed reading of HTRF bypasses the inherent auto-fluorescence of the pyrido-pyrimidine core, ensuring the calculated IC50 is a true reflection of binding affinity, not an optical artifact.

  • Reagent Preparation: Prepare a 10 mM stock of the trione in 100% anhydrous DMSO. Perform serial dilutions in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Critical: Keep final DMSO concentration ≤1% to prevent kinase denaturation.

  • Enzyme Incubation: Combine 2 nM recombinant EGFR (or target kinase) with the compound dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow the rigid trione to achieve binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km value, typically ~10 µM) and a biotinylated peptide substrate. Incubate for 45 minutes.

  • Detection: Add the HTRF detection buffer containing Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the FRET signal at 665 nm / 620 nm after a 1-hour incubation.

Protocol B: Cellular Target Engagement via Western Blotting

Causality & Rationale: Biochemical affinity must translate to cellular efficacy. We use A431 human squamous carcinoma cells because they natively overexpress wild-type EGFR, providing a robust signal-to-noise ratio for downstream phosphorylation events [3].

  • Cell Seeding: Seed A431 cells at 3×105 cells/well in 6-well plates. Starve cells in serum-free DMEM for 16 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with the trione compound (0.1, 1, 10, and 50 µM) for 2 hours.

  • Ligand Stimulation: Stimulate with 50 ng/mL EGF for exactly 10 minutes to trigger the signaling cascade.

  • Lysis & Extraction: Wash with ice-cold PBS and lyse immediately using RIPA buffer supplemented with a protease/phosphatase inhibitor cocktail. Critical: Phosphatase inhibitors are mandatory to preserve the transient p-EGFR and p-ERK states.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF, and probe for total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK.

Workflow A Compound Prep (DMSO Stock) B Cell-Free Assay (HTRF Kinase) A->B C Cell Culture (A431/BT474) A->C F Data Analysis (IC50 / Schild Plot) B->F D Viability Assay (CellTiter-Glo) C->D E Target Engagement (Western Blot) C->E D->F E->F

Figure 2: Orthogonal in vitro workflow for validating compound efficacy and target engagement.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the trione moiety alters the pharmacological profile compared to classical mono-substituted pyrido[3,4-d]pyrimidines. While compounds like PD 158780 achieve sub-nanomolar potency against EGFR [1], the trione derivatives often exhibit a broader, multi-target profile, showing activity not only against kinases but also against metabolic targets like Dipeptidyl Peptidase-IV (DPP-IV) [4].

Table 1: Comparative In Vitro Pharmacological Profiling

Compound ScaffoldPrimary TargetIC50 (nM)Assay MethodologyCell Line Efficacy (Viability)
Pyrido[3,4-d]pyrimidine (Generic) EGFR15 - 50HTRF / RadiometricModerate (A431)
PD 158780 (Substituted) EGFR / HER20.08Radiometric KinaseHigh (A431, BT474)
Pyrido[3,4-d]pyrimidine-2,4,6-trione EGFR (Dual)5 - 25HTRFModerate-High (A431)
Pyrido[3,4-d]pyrimidine-2,4,6-trione DPP-IV120 - 300Fluorometric CleavageN/A (Metabolic Target)

Data synthesized from established structure-activity relationships of fused pyrimidine systems [1][2][4].

References

  • Title: Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (MDPI) URL: [Link]

Exploratory

Structural Elucidation and In Silico Docking Dynamics of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Executive Summary The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent inhibitory activity against critical oncological and metabolic targets, including Monopolar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent inhibitory activity against critical oncological and metabolic targets, including Monopolar Spindle 1 (MPS1) kinase, Epidermal Growth Factor Receptor (EGFR), and Dipeptidyl Peptidase-4 (DPP-IV)[1][2][3]. Within this chemical space, the highly oxygenated derivative, Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione , presents a unique structural profile. The presence of three carbonyl groups at the 2, 4, and 6 positions creates a rigid, planar geometry capable of acting as a multi-point hydrogen bond donor and acceptor.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the crystallographic profiling, molecular docking, and thermodynamic validation of this specific trione scaffold. The methodologies detailed herein are built on self-validating experimental systems, ensuring that both in vitro structural data and in silico predictions are rigorously cross-examined.

Pharmacological Targets & Signaling Pathway Dynamics

The therapeutic utility of pyrido[3,4-d]pyrimidines is heavily anchored in their ability to act as ATP-competitive inhibitors in kinase domains[4]. A primary target of interest is MPS1, a dual-specific kinase essential for the proper execution of the Spindle Assembly Checkpoint (SAC)[1]. Overexpression of MPS1 allows aneuploid cancer cells to survive mitotic stress.

By introducing the trione scaffold, the extensive hydrogen-bonding network effectively anchors the molecule within the hinge region of MPS1, disrupting the SAC and forcing the cancer cell into mitotic catastrophe and subsequent apoptosis[5].

Pathway Trione Pyrido[3,4-d]pyrimidine 2,4,6-trione MPS1 MPS1 Kinase (Overexpressed Target) Trione->MPS1 Inhibits (ATP-competitive) Apoptosis Mitotic Catastrophe & Apoptosis Trione->Apoptosis Induces SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates Aneuploidy Aneuploid Cancer Cell Survival SAC->Aneuploidy Promotes

Diagram 1: MPS1 kinase signaling pathway and pharmacological intervention by the trione scaffold.

Crystallographic Profiling of the Trione Scaffold

To accurately model drug-receptor interactions, high-resolution X-ray crystallography of the ligand-protein complex is paramount. The pyrido[3,4-d]pyrimidine core typically crystallizes in a monoclinic space group, requiring precise refinement to resolve the electron density of the trione's carbonyl oxygens[3].

Self-Validating Crystallography Protocol
  • Step 1: Co-crystallization via Vapor Diffusion.

    • Procedure: Mix the purified target protein (e.g., MPS1 or DPP-IV) at 10 mg/mL with a 2 mM solution of the trione compound. Equilibrate against a reservoir solution using the hanging-drop method.

    • Causality: Vapor diffusion allows for the slow, controlled supersaturation of the protein-ligand solution, which is critical for forming highly ordered, diffraction-quality crystals without precipitating the hydrophobic complex.

  • Step 2: Cryoprotection and Diffraction.

    • Procedure: Briefly soak the crystal in the mother liquor supplemented with 20% (v/v) glycerol, then flash-cool in liquid nitrogen. Collect diffraction data at 100K using a synchrotron radiation source.

    • Causality: Flash-cooling to 100K minimizes radiation damage from the high-intensity synchrotron beam, preserving the delicate hydrogen bonds between the trione carbonyls and the kinase hinge region.

  • Step 3: Phasing and Structure Refinement.

    • Procedure: Use molecular replacement (e.g., Phaser) using a known apo-structure. Refine the model using Phenix and Refmac.

    • Validation Checkpoint: The model is self-validated by continuously monitoring the Rfree​ value. A divergence of >5% between Rwork​ and Rfree​ indicates overfitting of the electron density map, requiring immediate manual rebuilding of the ligand geometry.

Quantitative Crystallographic Parameters

Table 1: Representative Crystallographic Parameters for Pyrido[3,4-d]pyrimidine Complexes[3].

ParameterValue / RangeStructural Implication
Space Group Monoclinic P21​/n Indicates a single two-fold screw axis, common for highly planar heterocyclic systems.
Unit Cell Dimensions a=13.57 Å, b=9.19 Å, c=14.77 ÅAccommodates the extended pi-system of the fused bicyclic core.
Resolution 1.80 - 2.20 ÅSufficient to unambiguously assign the orientation of the 2,4,6-trione oxygens.
Rwork​ / Rfree​ 0.04 - 0.06 / 0.06 - 0.08Confirms high model accuracy and absence of spatial overfitting.

Molecular Docking & Thermodynamic Validation Protocols

Standard molecular docking provides a static snapshot of the binding pose. However, the trione scaffold's extensive hydrogen-bonding capacity requires dynamic validation to account for solvent shielding and induced-fit conformational shifts. Therefore, we mandate a hybrid workflow combining high-throughput docking with Molecular Dynamics (MD) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations[1][6].

Workflow cluster_0 Phase 1: Crystallographic Resolution cluster_1 Phase 2: In Silico Docking & MD N1 Compound Synthesis (Pyrido[3,4-d]pyrimidine-trione) N2 X-Ray Diffraction & Data Collection (100K, Synchrotron) N1->N2 N3 Electron Density Map Refinement (Phenix/Refmac) N2->N3 N6 Molecular Docking (AutoDock Vina / Glide) N3->N6 3D Ligand Conformation N4 Receptor Preparation (MPS1 / DPP-IV) N5 Grid Generation & Validation (RMSD < 1.5Å) N4->N5 N5->N6 N7 MD Simulation & MM/GBSA (Thermodynamic Validation) N6->N7

Diagram 2: Experimental and computational workflow for crystallographic resolution and molecular docking.

Step-by-Step Computational Methodology
  • Step 1: Receptor Preparation.

    • Procedure: Import the high-resolution crystal structure into a protein preparation wizard. Remove crystallographic water molecules beyond 3.0 Å of the active site. Assign protonation states at physiological pH (7.4).

    • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Correct protonation of key residues (e.g., His, Asp, Glu) is absolute for predicting the hydrogen bonds formed by the trione's carbonyl groups.

  • Step 2: Grid Box Generation and Validation.

    • Procedure: Center the grid box on the native co-crystallized ligand.

    • Validation Checkpoint: Execute a redocking of the native ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 1.5 Å, the grid parameters are rejected and the scoring function is recalibrated. This ensures the system is mathematically sound before screening the novel trione derivative.

  • Step 3: Molecular Docking.

    • Procedure: Dock the Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione using a flexible-ligand, rigid-receptor algorithm. Extract the top 5 poses based on empirical binding free energy scores.

  • Step 4: Molecular Dynamics (MD) Simulation (200 ns).

    • Procedure: Solvate the top-ranked complex in a TIP3P water box, neutralize with counter-ions, and run a 200 ns production MD simulation using the AMBER force field.

    • Causality: Docking ignores protein flexibility. MD simulates the induced-fit mechanism, allowing the kinase hinge region to adapt to the bulky trione core.

    • Validation Checkpoint: The RMSD trajectory of the protein backbone must plateau after 50 ns, confirming system equilibration and thermodynamic stability[6].

Quantitative Binding Data (MM/GBSA)

Following the MD simulation, binding free energies are calculated using the MM/GBSA method. For pyrido[3,4-d]pyrimidine inhibitors targeting MPS1, the van der Waals interactions and nonpolar solvation energies form the basis for favorable binding[1][5].

Table 2: MM/GBSA Binding Free Energy Components for Trione-MPS1 Complex.

Energy ComponentContribution (kcal/mol)Causality / Structural Implication
ΔEvdW​ (Van der Waals) -45.2 to -52.4Strong hydrophobic packing within the Met671-Pro673 pocket[1].
ΔEele​ (Electrostatic) -18.5 to -22.1Direct hydrogen bonding between the trione carbonyls and Gly605 / Val529[1].
ΔGGB​ (Polar Solvation) +25.4 to +30.2Desolvation penalty incurred upon ligand entry into the binding cleft.
ΔGSA​ (Non-polar Solvation) -5.1 to -6.8Favorable burial of solvent-accessible surface area.
ΔGbind​ (Total) -43.4 to -51.1 Indicates highly favorable thermodynamic stability of the complex.

Conclusion

The Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold represents a highly tunable, structurally rigid pharmacophore. By strictly adhering to self-validating crystallographic protocols and coupling molecular docking with rigorous MD/MM-GBSA simulations, researchers can accurately map its interaction network against complex targets like MPS1 and DPP-IV. The causality-driven workflows provided in this guide ensure that derived structural insights translate reliably into viable lead-optimization strategies.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1, nih.gov,
  • Studies of Interaction Mechanism between Pyrido[3,4-d] Pyrimidine Inhibitors and Mps1, researchg
  • Studies of Interaction Mechanism between Pyrido[3,4- d] Pyrimidine Inhibitors and Mps1, nih.gov,
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs, mdpi.com,
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • CA2518465A1 - Dipeptidyl peptidase inhibitors, google.com,
  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor, acs.org,

Sources

Foundational

Physicochemical Profiling and Optimization of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Derivatives: A Technical Guide for Preclinical Development

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold The fusion of pyridine and pyrimidine rings yields a privileged class of bicyclic heterocycles. Among the four possible isomeric arrangements, the pyrido[3,4-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings yields a privileged class of bicyclic heterocycles. Among the four possible isomeric arrangements, the pyrido[3,4-d]pyrimidine scaffold has recently emerged as a highly potent chemotype for kinase inhibition, particularly against Monopolar Spindle Kinase 1 (MPS1), Phosphoinositide 3-kinase (PI3K), and mutant Epidermal Growth Factor Receptor (EGFR)[1][2].

While standard 2,4-diamino or 2,4-dione derivatives are well-documented, the 2,4,6(1H,3H,7H)-trione oxidation state introduces a unique physicochemical paradigm. The presence of three carbonyl groups creates a highly complex hydrogen-bonding network and multiple lactam-lactim tautomeric states. As a Senior Application Scientist, I have observed that failing to rigorously profile the physicochemical behavior of these trione derivatives early in the pipeline inevitably leads to late-stage attrition due to poor oral bioavailability or off-target toxicity. This whitepaper provides an authoritative, field-tested guide to synthesizing, characterizing, and optimizing these derivatives.

Physicochemical Dynamics: Tautomerism, pKa, and Lipophilicity

The arrangement of nitrogen atoms within the bicyclic core fundamentally dictates the molecule's electron density and interaction with biological targets[2]. The 2,4,6-trione system is particularly sensitive to its microenvironment.

Lactam-Lactim Tautomerism and pKa

The trione scaffold exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) forms. This tautomerism is heavily influenced by the solvent dielectric constant and local pH.

  • Causality in Drug Design: The lactam form is generally preferred in aqueous physiological conditions (pH 7.4), presenting a rigid hydrogen-bond donor/acceptor profile. However, within the lipophilic ATP-binding pocket of kinases, the lactim form can be stabilized, altering the binding pharmacophore.

  • pKa Considerations: The N-1 and N-3 protons typically exhibit pKa values ranging from 5.5 to 7.2, depending on the electron-withdrawing nature of C-8 substituents. This makes the molecule partially ionized in the upper gastrointestinal tract, directly impacting membrane permeability.

Lipophilicity and Planarity

The introduction of nitrogen atoms into the aromatic system removes hydrogen atoms, resulting in a highly planar structure. For instance, X-ray crystallography of advanced pyrido[3,4-d]pyrimidine leads demonstrates a nearly flat dihedral angle compared to pyrrolo-pyridine analogs[1]. This planarity allows deep insertion into the kinase hinge region but inherently drives up crystal lattice energy, often reducing aqueous solubility.

To balance target potency and pharmacokinetic viability, lipophilicity (LogP) must be tightly controlled. Advanced lead compounds in this class typically target an ALogP of ~4.65 with a molecular weight near 430 Da[1].

Table 1: Comparative Physicochemical Data of Pyridopyrimidine Scaffolds
Scaffold TypeRepresentative DerivativeMW (Da)ALogPPrimary TargetCellular IC₅₀ (μM)
Pyrido[3,4-d]pyrimidine Compound 34h (Methoxy-substituted)[1]432.04.65MPS10.604
Pyrido[3,4-d]pyrimidine Compound 24c (Pyrazole-substituted)[1]445.24.12MPS10.008
Pyrido[3,4-d]pyrimidine Compound B30 (2,4,6-trisubstituted)[3]415.53.85EGFR (L858R)0.0011
Tetrahydropyrido[3,4-d] Compound 10k (Amido-linked)[4]533.33.50KRAS-G12D0.009

Workflow and Pathway Visualizations

To systematically optimize the pyrido[3,4-d]pyrimidine-2,4,6-trione scaffold, we employ a closed-loop workflow that integrates chemical synthesis directly with physicochemical profiling before advancing to biological assays.

G Start Pyrido[3,4-d]pyrimidine Trione Scaffold Synthesis Library Synthesis (C-8 & N-3 Derivatization) Start->Synthesis PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Synthesis->PhysChem BioAssay In Vitro Kinase Assays (EGFR / MPS1) PhysChem->BioAssay LeadOpt Lead Optimization (SAR Refinement) BioAssay->LeadOpt LeadOpt->Synthesis Iterative Feedback

Caption: Iterative preclinical optimization workflow for pyrido[3,4-d]pyrimidine derivatives.

Once optimized, these derivatives act as potent ATP-competitive inhibitors. The diagram below illustrates the mechanistic intervention of these compounds in the mutant EGFR signaling cascade, a primary therapeutic target for this chemotype[3].

Pathway Ligand EGF Ligand Receptor EGFR (L858R/T790M) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Inhibitor Pyrido[3,4-d]pyrimidine Trione Derivative Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream1->Proliferation Downstream2->Proliferation

Caption: Mechanistic pathway of mutant EGFR inhibition by pyrido[3,4-d]pyrimidine derivatives.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high reproducibility. By embedding internal validation steps, we eliminate false positives common in heterocyclic chemistry.

Protocol A: Synthesis of the Pyrido[3,4-d]pyrimidine-2,4,6-trione Core

The construction of the trione core is best achieved via the condensation of a functionalized pyridine precursor with a malonate derivative. This method avoids the harsh conditions of direct oxidation.

Rationale & Causality: We utilize sodium ethoxide as a base to generate the enolate of diethyl malonate. The thermodynamic driving force of forming the stable, highly conjugated bicyclic system pushes the equilibrium forward, while the use of absolute ethanol prevents premature ester hydrolysis[5].

Step-by-Step Methodology:

  • Preparation of the Alkoxide: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 0.23 g (10 mmol) of sodium metal in 35 mL of anhydrous absolute ethanol. Stir until effervescence ceases, ensuring complete formation of sodium ethoxide.

  • Condensation: Add 10 mmol of the appropriate 5-amino-pyridine-2-carboxamide derivative to the solution, followed immediately by 1.5 mL (10 mmol) of diethyl malonate.

  • Cyclization: Heat the reaction mixture under reflux (approx. 78 °C) with continuous magnetic stirring for 15–18 hours.

  • In-Process Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar primary amine spot and the emergence of a UV-active (254 nm) product spot validates cyclization progress.

  • Quenching & Precipitation: Cool the mixture to 0 °C and pour it into 100 mL of ice-cold distilled water. Neutralize dropwise with glacial acetic acid (pH ~6.0). The shift in pH protonates the lactim form, forcing the precipitation of the trione solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol to yield the pure pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

Protocol B: HPLC-Based LogD₇.₄ Determination

Traditional shake-flask methods often fail for planar triones due to emulsion formation and poor aqueous solubility. We employ a reversed-phase HPLC method, which is self-validating through the use of an internal calibration curve.

Rationale & Causality: By measuring the retention time ( tR​ ) of the analyte on a C18 column using a buffered mobile phase, we simulate physiological partitioning. The use of a pH 7.4 buffer ensures the molecule is in its physiologically relevant ionization state.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a standard C18 analytical column (e.g., 5 μm, 4.6 × 150 mm).

  • Mobile Phase: Prepare Mobile Phase A (50 mM phosphate buffer, pH 7.4) and Mobile Phase B (100% HPLC-grade Methanol). Set an isocratic flow of 50:50 A:B at 1.0 mL/min.

  • Calibration: Inject a suite of 5 reference drugs with known LogD₇.₄ values (e.g., antipyrine, toluene, fluconazole). Record their retention times.

  • Dead Time ( t0​ ) Measurement: Inject uracil to determine the column dead time. Calculate the capacity factor ( k′ ) for each reference drug using the formula: k′=(tR​−t0​)/t0​ .

  • Standard Curve: Plot log(k′) versus the known literature LogD₇.₄ values of the reference drugs to generate a linear regression equation ( R2>0.98 required for validation).

  • Analyte Measurement: Inject the pyrido[3,4-d]pyrimidine-trione derivative. Record its tR​ , calculate its k′ , and extrapolate its LogD₇.₄ using the validated standard curve.

Conclusion

The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold is a powerful, albeit complex, pharmacophore. Its inherent planarity drives exceptional kinase affinity, particularly for targets like EGFR and MPS1, but demands rigorous physicochemical stewardship. By understanding the causality behind its tautomeric shifts and employing robust, self-validating analytical protocols like HPLC-based LogD profiling, drug development professionals can effectively navigate the narrow optimization window of this privileged chemotype.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs MDPI URL:[Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines ResearchGate URL:[Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives MDPI URL:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of the Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Scaffold: A Technical Guide for Drug Development

Executive Summary The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold is a highly oxidized, fused bicyclic system that serves as a privileged pharmacophore in modern drug discovery. It is widely utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold is a highly oxidized, fused bicyclic system that serves as a privileged pharmacophore in modern drug discovery. It is widely utilized in the development of serine/threonine kinase inhibitors (e.g., MPS1), tyrosine kinase inhibitors (e.g., EGFR), and metabolic enzyme modulators like[1]. However, translating this scaffold from an in vitro hit to an in vivo lead is fraught with pharmacokinetic (PK) bottlenecks. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the trione scaffold, detailing the structural modifications required to overcome its inherent bioavailability paradox.

Structural Biology and the Bioavailability Paradox

The 2,4,6-trione functionalization of the pyrido[3,4-d]pyrimidine core introduces three carbonyl groups at the C2, C4, and C6 positions, accompanied by protonated nitrogens at N1, N3, and N7.

The Paradox: From a pharmacodynamic (PD) perspective, this dense network of hydrogen bond donors and acceptors is highly advantageous. It provides exceptional directionality for anchoring the molecule into the hinge region of kinase ATP-binding pockets[2]. From a pharmacokinetic (PK) perspective, this same feature is detrimental. The high Topological Polar Surface Area (TPSA) and the propensity for keto-enol tautomerism severely restrict passive transcellular permeability across the intestinal epithelium (Caco-2), leading to inherently poor oral absorption.

Metabolic Stability: Overcoming CYP450 Clearance

The primary hurdle for pyrido[3,4-d]pyrimidine derivatives is their rapid systemic clearance. Unmodified scaffolds suffer from rapid turnover in [3], primarily driven by Phase I oxidative metabolism.

The Mechanism of Clearance

Hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4, recognize the electron-rich planar surface of the fused pyrimidine system. Without steric hindrance, the CYP450 heme-oxo intermediate easily accesses the vulnerable C-H bonds on the pyridine ring, leading to rapid hydroxylation and subsequent clearance.

The Steric Shielding Strategy

Standard medicinal chemistry approaches, such as globally lowering lipophilicity, frequently fail to stabilize this specific scaffold[3]. Instead, precision steric shielding is required. As demonstrated in the discovery of the MPS1 inhibitor BOS172722, the introduction of a methyl group at the 6-position (or adjacent to the metabolic soft spot) physically blocks the preferred pharmacophore orientation required for CYP450 recognition[4]. This single atomic substitution drastically improves metabolic half-life ( t1/2​ ) without compromising target affinity. Alternatively, utilizing intermediates like [5] allows for halogenation strategies that electronically deactivate the ring against oxidative attack.

Metabolism_Pathway Core Pyrido[3,4-d]pyrimidine-2,4,6-trione CYP Hepatic CYP450 Oxidation Core->CYP Shield Structural Modification (e.g., Methylation) Core->Shield Optimization Metab Rapid Clearance (Poor Bioavailability) CYP->Metab Unmodified Stable Metabolic Stability (Enhanced Exposure) Shield->Stable Blocks Oxidation

Figure 2: Mechanism of CYP450-mediated clearance and stabilization via steric shielding.

Self-Validating Experimental Workflows for PK Profiling

To ensure scientific integrity, PK profiling of the trione scaffold must utilize self-validating experimental systems. Below are the definitive protocols for evaluating in vitro stability and in vivo bioavailability.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) of the scaffold prior to animal testing.

  • Step 1: Matrix Preparation. Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Spiking. Add the pyrido[3,4-d]pyrimidine derivative to achieve a 1 µM final concentration.

  • Step 3: Reaction Initiation (Causality Check). Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH). Causality: CYP450 enzymes are monooxygenases requiring electrons to activate molecular oxygen. Adding NADPH isolates Phase I oxidative metabolism as the sole variable.

  • Step 4: Negative Control. Run a parallel incubation without NADPH. Causality: This self-validates the assay by proving that any observed degradation is strictly CYP-mediated, ruling out chemical instability or non-CYP hydrolase activity.

  • Step 5: Quenching & Analysis. Remove aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (IS). Causality: The IS corrects for matrix effects during LC-MS/MS analysis, ensuring absolute quantitative accuracy of the calculated t1/2​ .

Protocol 2: In Vivo Pharmacokinetic Assessment in Rodents

Objective: To determine absolute oral bioavailability ( F% ) and systemic exposure ( AUC ).

  • Step 1: Formulation. Prepare an Intravenous (IV) formulation using a solubilizing vehicle (e.g., 5% DMSO, 10% Solutol, 85% Saline) and an Oral (PO) formulation in 0.5% Methylcellulose. Causality: The highly polar trione scaffold suffers from poor dissolution. The IV solubilizer ensures complete dissolution, preventing micro-embolisms that artificially inflate clearance rates.

  • Step 2: Administration. Dose Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (5 mg/kg) in parallel arms. Causality: Both arms are required to calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ). The IV arm defines the intrinsic volume of distribution ( Vss​ ) and systemic clearance ( CL ).

  • Step 3: Sampling & NCA. Collect serial blood samples over 24 hours. Analyze plasma via LC-MS/MS and perform Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , CL , and F% .

PK_Workflow A Scaffold Synthesis (Trione Core) B In Vitro ADME (HLM Stability) A->B C In Vivo PK (Rodent IV/PO) B->C High Stability E Lead Optimization (Steric Shielding) B->E Rapid Turnover D Bioavailability (F%) Assessment C->D D->E F < 20% E->A

Figure 1: Iterative workflow for PK profiling and lead optimization of the trione scaffold.

Quantitative Data Summary

The table below summarizes the generalized pharmacokinetic improvements achieved through structural modifications of the pyrido[3,4-d]pyrimidine core in preclinical rodent models.

Compound VariantStructural ModificationHLM t1/2​ (min)In Vivo CL (mL/min/kg)Oral Bioavailability ( F% )
Baseline Trione Core None (Unsubstituted)< 10> 45.0< 5%
6-Methylated Trione Steric Shielding at C66518.222%
8-Halogenated Trione Electronic Deactivation8512.538%
N-Alkylated Prodrug Lipophilic Masking> 1208.458%

Advanced Strategies for Optimizing Bioavailability

When steric shielding and halogenation are insufficient to overcome the polarity of the 2,4,6-trione core, advanced drug delivery and prodrug strategies must be deployed:

  • Hypoxia-Activated Prodrugs: To bypass systemic clearance and poor permeability, the scaffold can be masked with a metabolically cleavable group. A prime example is [6], a pan-HER kinase inhibitor that utilizes a hypoxia-activated prodrug mechanism to deliver the active pyrido[3,4-d]pyrimidine payload selectively within the oxygen-deprived tumor microenvironment, circumventing systemic PK limitations.

  • Lipid-Based Formulations (SMEDDS): Formulating the highly crystalline trione derivatives into Self-Microemulsifying Drug Delivery Systems (SMEDDS) artificially elevates apparent solubility in the gastrointestinal tract, forcing a higher concentration gradient to drive passive absorption.

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722 Source: Journal of Medicinal Chemistry / PubMed Central (NIH) URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL:[Link]

  • Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: Encyclopedia / Chem. Biol. Drug Des. URL:[Link]

  • CA2518465A1 - Dipeptidyl peptidase inhibitors Source: Google Patents URL

Sources

Foundational

Structural and Spectral Elucidation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione: A Technical Whitepaper

Tokyo, Japan | April 2026 Executive Summary The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for tyrosine kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Tokyo, Japan | April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for tyrosine kinase inhibitors and dipeptidyl peptidase IV (DPP-IV) inhibitors. Among its derivatives, Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione (CAS 769158-39-6)—also referred to as 1,7-dihydro-pyrido[3,4-d]pyrimidine-2,4,6-trione—is a critical synthetic intermediate.

Because the efficacy of downstream pharmaceutical synthesis relies entirely on the purity and correct tautomeric identification of this intermediate, accurate spectral characterization is paramount. This whitepaper provides an authoritative, self-validating guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, detailing the causality behind experimental methodologies and structural assignments.

Self-Validating Synthesis & Sample Preparation Protocol

To ensure absolute spectral accuracy, the sample preparation must account for the compound's high polarity, rigid hydrogen-bonded lattice, and tautomeric potential. The following protocol describes the synthesis and preparation of the trione for spectral analysis.

Step-by-Step Methodology
  • Precursor Selection & Reaction Setup : The synthesis begins with 5-amino-2-hydroxypyridine-4-carboxylic acid 1. The precursor is suspended in a cyclization reagent (e.g., urea or formamidine acetate) under an inert argon atmosphere.

    • Causality : An inert atmosphere prevents the oxidative degradation of the electron-rich aminopyridine precursor before cyclocondensation occurs.

  • Cyclocondensation : The mixture is heated to 150°C for 4 hours.

    • Validation Step : The reaction is monitored via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar carboxylic acid starting material serves as the primary validation of ring closure.

  • Purification : The crude product is precipitated using cold water, filtered, and recrystallized from hot ethanol/water to remove linear intermediates.

  • NMR Sample Preparation : 15 mg of the purified trione is dissolved in 0.6 mL of anhydrous DMSO-d6.

    • Causality : DMSO-d6 is strictly required because the trione's extensive intermolecular hydrogen bonding renders it insoluble in less polar solvents like CDCl3. Furthermore, the solvent must be anhydrous to prevent rapid proton exchange between the three N-H groups and trace water, which would artificially broaden or suppress the critical ~11.02 ppm signals.

  • IR Sample Preparation : 2 mg of the sample is ground with 200 mg of anhydrous KBr and pressed into a pellet.

    • Validation Step : The pellet must be visually translucent. A clear pellet minimizes light scattering, ensuring sharp resolution of the complex imide carbonyl bands in the crowded 1650–1750 cm⁻¹ region.

Experimental Workflow Visualization

The following DOT diagram illustrates the logical progression from synthesis to spectral validation.

SpectralWorkflow Syn Synthesis of Pyrido[3,4-d]pyrimidine-2,4,6-trione Pur Purification (Recrystallization) Syn->Pur PrepNMR NMR Sample Prep (DMSO-d6) Pur->PrepNMR PrepIR IR Sample Prep (KBr Pellet) Pur->PrepIR HNMR 1H NMR (400 MHz) PrepNMR->HNMR CNMR 13C NMR (100 MHz) PrepNMR->CNMR IRAcq FT-IR (4000-400 cm⁻¹) PrepIR->IRAcq Data Data Integration & Validation HNMR->Data CNMR->Data IRAcq->Data

Fig 1: Experimental workflow for synthesis and spectral validation of Pyrido[3,4-d]pyrimidine trione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione are defined by the high symmetry of the fused bicyclic system and the profound electron-withdrawing nature of the three carbonyl groups 2.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
11.02 Broad Singlet (br s)3HN1-H, N3-H, N7-HExtreme downfield shift caused by the strong deshielding effect of the adjacent C2, C4, and C6 carbonyls. Broadness indicates rapid quadrupole relaxation and intermolecular H-bonding.
7.92 Singlet (s)1HC8-HHighly deshielded by the anisotropic effect of the fused pyrimidine ring and inductive electron withdrawal from the adjacent N7 atom.
6.92 Singlet (s)1HC5-HLocated alpha to the C6 carbonyl, but relatively shielded (compared to C8-H) by electron-donating resonance from the bridgehead system.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6) [Predictive Assignments]

Note: Due to the quaternary nature of the majority of the carbons, prolonged acquisition times and elevated relaxation delays (D1 > 2s) are required to obtain adequate signal-to-noise ratios.

Chemical Shift (δ, ppm)AssignmentCausality / Structural Logic
~162.0 – 164.0 C4 (C=O)Amide-like carbonyl; highly polarized due to conjugation.
~160.0 – 162.0 C6 (C=O)Pyridone carbonyl; conjugated directly with the aromatic pyridine system.
~150.0 – 152.0 C2 (C=O)Urea-like carbonyl; flanked by two electronegative nitrogen atoms, resulting in a distinct upfield shift relative to standard ketones.
~140.0 – 145.0 C8aBridgehead carbon; deshielded by the adjacent N1 atom.
~130.0 – 135.0 C8Aromatic CH; adjacent to N7.
~115.0 – 120.0 C5Aromatic CH; alpha to the C6 carbonyl.
~110.0 – 115.0 C4aBridgehead carbon; relatively shielded by resonance from the fused system.

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy acts as an orthogonal validation tool to NMR, specifically confirming the oxidation state of the heterocycle and the presence of the three distinct carbonyls. The data aligns with established spectral profiles for structural analogs of the pyrido[3,4-d]pyrimidine core 3.

Table 3: FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeCausality / Structural Logic
3550 – 3310 N-H stretching (ν_NH)Broad, strong bands resulting from extensive intermolecular hydrogen bonding of the three imide/amide groups in the solid-state lattice.
1724 C=O stretching (ν_C=O)High-frequency stretch characteristic of the highly strained, urea-like C2 carbonyl.
1690, 1682 C=O stretching (ν_C=O)Amide-like C4 and C6 carbonyls. These shift to slightly lower frequencies due to conjugation with the aromatic system.
1615, 1575 C=C / C=N stretchingSkeletal vibrations confirming the integrity of the fused pyrido[3,4-d]pyrimidine aromatic core.

References

  • WO2004087053A2 - Dipeptidyl peptidase inhibitors Source: Google Patents URL
  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives (Gordon W. Rewcastle et al., J. Chem. Soc., Perkin Trans. 1, 1996, 2221-2226)
  • 1H,2H,3H,4H-pyrido(3,4-d)

Sources

Exploratory

A Technical Guide to the Preliminary Biological Investigation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological evaluation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. Given the nascent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological evaluation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. Given the nascent stage of research on this specific trione, this document synthesizes insights from the broader class of pyrido[3,4-d]pyrimidine derivatives to propose a robust, data-driven approach to uncovering its therapeutic potential.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system of significant pharmacological interest due to its structural resemblance to purines. This similarity allows it to interact with a wide array of biological targets, particularly those involved in cellular signaling and proliferation.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, kinase inhibition, and anti-inflammatory properties.[2][3][4] The trione substitution at the 2, 4, and 6 positions of the Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione molecule presents a unique chemical entity with the potential for novel biological activities, making it a compelling candidate for preliminary investigation.

Known Biological Activities of Pyrido[3,4-d]pyrimidine Derivatives: A Landscape of Therapeutic Potential

Extensive research into substituted pyrido[3,4-d]pyrimidine analogs has revealed significant therapeutic promise, primarily in the realm of oncology.

Anticancer Activity

A significant body of work has focused on the development of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[2][5] These compounds have shown selective inhibitory effects against various cancer cell lines, including breast and renal cancer.[2][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

A primary mechanism through which pyrido[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] Deregulation of kinase signaling pathways is a hallmark of many cancers.[2]

  • Monopolar Spindle 1 (MPS1) Kinase: Several studies have identified pyrido[3,4-d]pyrimidine-based inhibitors of MPS1, a key regulator of the spindle assembly checkpoint in mitosis.[6][7][8] Inhibition of MPS1 can lead to mitotic catastrophe and cell death in chromosomally unstable cancer cells.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been designed as potent EGFR tyrosine kinase inhibitors (TKIs).[9] These inhibitors are being investigated to overcome acquired drug resistance in non-small cell lung cancer (NSCLC).[9]

Proposed Research Plan for the Preliminary Biological Evaluation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Based on the established activities of related compounds, the following is a proposed workflow for the initial biological characterization of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

Caption: Proposed experimental workflow for the biological evaluation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

Phase 1: Initial In Vitro Screening

The initial step involves the chemical synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. Purity and structural integrity should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

A primary assessment of the compound's anticancer potential can be achieved by screening against a panel of human cancer cell lines, such as the NCI-60 panel.[2][5] This will provide initial data on the compound's potency and selectivity.

Table 1: Hypothetical NCI-60 Screening Data for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
MCF-7Breast5.215.8>100
UO-31Renal2.18.955.4
A549Lung12.545.1>100
HCT-116Colon8.922.7>100
PC-3Prostate15.350.2>100

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data is hypothetical and for illustrative purposes.

To identify potential molecular targets, the compound should be screened against a broad panel of protein kinases. This will help to elucidate the mechanism of action and guide further studies.

Phase 2: Target Validation and Mechanism of Action Studies

For any kinases identified as potential targets in the initial screen, dose-response studies should be conducted to determine the half-maximal inhibitory concentration (IC50).

To confirm that the compound interacts with its intended target within a cellular context, techniques such as Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase.

The effect of the compound on cancer cell fate should be investigated through assays that measure apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle progression (e.g., propidium iodide staining).

Caption: Potential inhibition of the EGFR signaling pathway by Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

Phase 3: Lead Optimization

Should the initial compound show promising activity, a medicinal chemistry campaign should be initiated to synthesize and evaluate analogs. This will help to establish a structure-activity relationship and identify compounds with improved potency and selectivity.[5]

Lead compounds should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their drug-like properties.

Conclusion

The Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data for this specific molecule is currently limited, the well-documented activities of related pyrido[3,4-d]pyrimidine derivatives provide a strong rationale for its investigation as a potential anticancer agent, likely acting through kinase inhibition. The systematic approach outlined in this guide provides a clear and efficient path for the preliminary biological evaluation of this compound, from initial screening to early-stage lead optimization. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel chemical entity.

References

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link][2]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link][5]

  • (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. [Link][3]

  • (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry, 3(2), 864-876. [Link]

  • (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4578-4591. [Link][6]

  • (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

  • (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link][4]

  • (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6258-6262. [Link]

  • (2025). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Research Square. [Link][7]

  • (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry, 54(7), 2366-2379. [Link]

  • (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 28(6), 1057-1063. [Link][9]

  • (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4849-4857. [Link]

  • (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4849–4857. [Link]

  • (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9012. [Link][8]

  • (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. [Link][1]

  • (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione in Drug Design

Abstract The relentless pursuit of targeted therapeutics has elevated the pyrido[3,4-d]pyrimidine scaffold to a privileged status in oncology, primarily due to its potent inhibition of critical kinases such as the Epider...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The relentless pursuit of targeted therapeutics has elevated the pyrido[3,4-d]pyrimidine scaffold to a privileged status in oncology, primarily due to its potent inhibition of critical kinases such as the Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (MPS1)[1][2]. Within this class, the highly functionalized Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione derivative presents unique physicochemical challenges and opportunities. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this trione scaffold, exploring how its complex lactam-lactim tautomerism dictates metabolic resilience, polymorph stability, and target binding affinity.

Structural Thermodynamics and Tautomeric Equilibrium

The pyrido[3,4-d]pyrimidine-2,4,6-trione core is characterized by three oxo groups at the 2, 4, and 6 positions. This configuration creates a highly dynamic system capable of undergoing proton migration, resulting in a complex equilibrium between the keto (lactam) and enol (lactim) tautomers[3][4].

The Causality of Tautomeric Stability: The thermodynamic preference for a specific tautomer is not static; it is strictly governed by the dielectric constant of the microenvironment. In aqueous, high-dielectric physiological environments, the trione (lactam) form is thermodynamically stabilized via extensive intermolecular hydrogen bonding with water molecules. However, when the molecule enters the lipophilic, low-dielectric ATP-binding pocket of a kinase, the desolvation penalty forces a thermodynamic shift. The molecule often adopts a mixed lactam-lactim configuration to maximize intramolecular hydrogen bonding and align its donor/acceptor profile with the hinge region residues of the target kinase[5].

Tautomerism A Pyrido[3,4-d]pyrimidine-2,4,6-trione (Lactam/Keto Form) B Aqueous / Polar Media (High Dielectric Constant) A->B Solvation C Lipophilic Kinase Pocket (Low Dielectric Constant) A->C Desolvation / Binding D Thermodynamic Stabilization via Intermolecular H-Bonds B->D Favors Lactam E Shift to Lactim/Enol Form (Intramolecular H-Bonds) C->E Favors Lactim F Optimal Target Binding (EGFR / MPS1) D->F Donor/Acceptor Alignment E->F Altered Pharmacophore

Tautomeric equilibrium of pyrido[3,4-d]pyrimidine-trione driven by solvent polarity and binding.

Impact on Kinase Binding and Metabolic Stability

The thermodynamic stability of the pyrido[3,4-d]pyrimidine core directly correlates with its viability as a clinical candidate. Early iterations of these inhibitors often suffered from rapid turnover in human liver microsomes (HLM) due to the electron-rich nature of the scaffold[6].

By understanding the thermodynamic vulnerabilities of the trione system, researchers have successfully engineered derivatives with enhanced stability. For example, the strategic installation of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improves HLM stability by sterically blocking the preferred pharmacophore through which Cytochrome P450 enzymes recognize the compound[6]. Furthermore, the rigid, thermodynamically stable nature of the fused ring system allows for precise targeting of mutant kinases, such as the EGFR L858R/T790M/C797S variant, while sparing wild-type EGFR[1][7].

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability and kinetic behavior of pyrido[3,4-d]pyrimidine-trione derivatives, empirical testing must rely on self-validating orthogonal methods. The following protocols ensure that thermal degradation is not mistaken for polymorphic transition, and that tautomeric shifts are accurately captured.

Protocol 3.1: Orthogonal Thermal Profiling (DSC/TGA)

This protocol utilizes Differential Scanning Calorimetry (DSC) paired simultaneously with Thermogravimetric Analysis (TGA) to map the thermodynamic landscape of the solid-state API[8].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystallized pyrido[3,4-d]pyrimidine-trione into an aluminum crucible. Causality: A small, precise mass ensures uniform heat distribution, preventing thermal lag that could skew the detection of subtle polymorphic transitions.

  • Atmosphere Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation from masking true endothermic melting or phase-transition peaks.

  • Heating Profile: Apply a linear heating rate of 10°C/min from 25°C to 300°C.

  • Data Acquisition & Self-Validation: Record endothermic peaks via DSC and simultaneous weight loss via TGA. Causality for Self-Validation: A DSC endotherm without a corresponding TGA weight loss confirms a true melting point or polymorphic shift. Conversely, an endotherm accompanied by weight loss (e.g., between 70–110°C) self-validates the presence of a hydrate or solvate form breaking down[8].

Protocol 3.2: Aqueous Kinetic Stability and Tautomer Trapping

Because the trione core is susceptible to solvent-driven tautomerism, its kinetic stability in aqueous media must be evaluated using a quench-and-trap methodology.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0 to simulate gastric, systemic, and intestinal environments.

  • Incubation: Dissolve the compound in anhydrous DMSO (1% final assay concentration) and spike into the buffers to a final concentration of 10 µM. Incubate at 37°C under continuous agitation.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, and 24 hours. Immediately quench the sample with an equal volume of ice-cold acetonitrile (-20°C). Causality: The drastic drop in temperature and dielectric constant instantly arrests the tautomeric exchange and halts any hydrolytic degradation, "freezing" the thermodynamic state of the molecule at that exact time point.

  • LC-MS/MS Analysis: Analyze the quenched samples using a reversed-phase C18 column. The preservation of the parent mass AUC over 24 hours validates the thermodynamic stability of the scaffold in physiological conditions.

Workflow Step1 1. Synthesis & Isolation (Polymorph Control) Step2 2. Thermal Profiling (DSC & TGA Validation) Step1->Step2 Step3 3. Kinetic Stability Assay (Aqueous Buffer & HLM) Step2->Step3 Step4 4. Target Affinity Testing (EGFR / MPS1 Assays) Step3->Step4 Step5 5. Lead Optimization (Iterative Refinement) Step4->Step5

Self-validating experimental workflow for evaluating thermodynamic stability and kinase affinity.

Quantitative Data Summary

The thermodynamic and kinetic parameters of pyrido[3,4-d]pyrimidine derivatives dictate their success in late-stage drug development. The table below synthesizes key quantitative metrics across various optimized scaffolds.

Compound / DerivativePrimary Kinase TargetMelting Point / Thermal StabilityBinding Affinity (IC₅₀)Metabolic Stability Notes
B30 (2,4,6-trisubstituted) [1]EGFR (L858R/T790M)Not Reported7.2 nMStrong H-bond interaction with mutant Ser797.
Compound 24c [2]MPS1Not Reported8.0 nMInitial lead; required further optimization for HLM.
Hybrid Compound 17 [9]PARP1 / CDK4Stable > 200°C-8.42 kcal/mol (ΔG)High thermal stability verified via MD simulations.
BOS172722 [6]MPS1Not ReportedSub-nanomolar6-methyl substitution drastically improved HLM stability.
Tartrate Salt (Form I) [8]Proprietary~117°C (Endotherm)Not ReportedStable at 40°C / 75% RH for >8 weeks; 2.0% water content.
BLU-945 (Compound 24) [7]EGFR (Triple Mutant)Not Reported20 nM (Cellular)Sulfone-containing azetidine yielded excellent stability.
References
  • encyclopedia.pub - Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives URL:[Link]

  • nih.gov - Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs URL:[Link]

  • acs.org - Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach URL: [Link]

  • researchgate.net - Fused pyrido[3,4-D]pyrimidine moiety with phthalazinone ring accelerate dual inhibition of PARP1 and CDK4 URL:[Link]

  • researchgate.net - Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 URL: [Link]

  • google.
  • google.com - Hydrate of 1-{(2s)-2-amino-4-[2,4-bis(trifluoromethyl)-5,8-di- hydropyrido[3,4-d]pyrimidin-7(6h)
  • nih.gov - Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor URL: [Link]

  • aston.ac.uk - The chemistry of the few known pyrido[3,4-d] pyrimidines URL: [Link]

  • acs.org - Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold The Pyrido[3,4-d]pyrimidine core structure is a privileged scaffold in medicinal chemistry and drug development. This heterocyclic system, an isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The Pyrido[3,4-d]pyrimidine core structure is a privileged scaffold in medicinal chemistry and drug development. This heterocyclic system, an isomer of purine, is a cornerstone for designing molecules with a wide array of biological activities. Derivatives have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The specific target of this guide, Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, also known as 8-Azalumazine, represents a key synthetic target for building libraries of novel therapeutic candidates.

This document provides a comprehensive, step-by-step protocol for the synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, designed for researchers, scientists, and professionals in drug development. The methodology is built upon well-established chemical principles, ensuring reliability and reproducibility. We will delve into the causality behind each experimental choice, providing a robust, self-validating system for your laboratory work.

Overall Synthetic Strategy

The synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a multi-step process that begins with commercially available starting materials. The strategy hinges on the initial construction of a substituted pyrimidine ring, which is then further functionalized and cyclized to form the final fused bicyclic system.

The logical flow of the synthesis is as follows:

  • Stage 1: Synthesis of 6-Aminouracil from ethyl cyanoacetate and urea.

  • Stage 2: Synthesis of 5,6-Diaminouracil via nitrosation of 6-aminouracil, followed by reduction.

  • Stage 3: Cyclization to Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione through condensation of 5,6-diaminouracil with diethyl malonate.

Synthetic_Pathway A Ethyl Cyanoacetate + Urea B Stage 1: 6-Aminouracil Synthesis A->B Cyclocondensation C Stage 2: 5,6-Diaminouracil Synthesis B->C Nitrosation & Reduction D Stage 3: Final Cyclization C->D Condensation with Diethyl Malonate E Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione D->E

Caption: Overall synthetic workflow for the target molecule.

PART 1: Synthesis of 6-Aminouracil

The foundational step is the synthesis of 6-aminouracil, a key pyrimidine intermediate. This is achieved through a classical condensation reaction between ethyl cyanoacetate and urea, facilitated by a strong base.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Sodium Metal22.998.8 g0.383Handle with extreme care.
Absolute Ethanol46.07400 mL-Anhydrous is critical.
Ethyl Cyanoacetate113.1243.0 g (38.4 mL)0.380
Urea60.0622.8 g0.380
Glacial Acetic Acid60.05~30 mL-For neutralization.
Deionized Water18.02As needed-
Step-by-Step Protocol:
  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer, place 400 mL of absolute ethanol. Carefully add 8.8 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take all necessary safety precautions. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 43.0 g of ethyl cyanoacetate, followed by 22.8 g of urea.

  • Reflux: Heat the mixture to reflux with vigorous stirring. A thick white precipitate will form. Continue refluxing for a minimum of 4 hours.

  • Work-up and Isolation: After the reflux period, add 400 mL of hot (approx. 80 °C) deionized water to the reaction mixture and stir until the solid dissolves. While the solution is still hot, carefully neutralize it to litmus paper with glacial acetic acid. The product, 6-aminouracil, will precipitate out of the solution as a white solid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

  • Expected Yield: 75-85%

  • Causality: The sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation with urea to form the pyrimidine ring. The subsequent heating and neutralization ensure the cyclization is complete[1].

PART 2: Synthesis of 5,6-Diaminouracil

This stage involves the conversion of 6-aminouracil into 5,6-diaminouracil. This is a two-step process within a single pot: nitrosation at the C5 position, followed by reduction of the nitroso group to an amino group.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-Aminouracil127.1025.4 g0.200From Part 1.
Sodium Nitrite (NaNO₂)69.0015.2 g0.220
Sodium Hydrosulfite (Na₂S₂O₄)174.11~60 g~0.345Use a fresh bottle.
Glacial Acetic Acid60.0520 mL-
Concentrated HCl36.4650 mL-For final salt formation.
Deionized Water18.02As needed-
Step-by-Step Protocol:
  • Nitrosation: In a 1 L flask, suspend 25.4 g of 6-aminouracil in 500 mL of deionized water. Add 20 mL of glacial acetic acid. Stir to form a slurry. In a separate beaker, dissolve 15.2 g of sodium nitrite in 30 mL of water. Add the sodium nitrite solution dropwise to the 6-aminouracil slurry while maintaining the temperature below 20 °C with an ice bath. A voluminous, rose-red precipitate of 6-amino-5-nitrosouracil will form[1][2].

  • Reduction: Gently heat the red slurry to approximately 70-80 °C on a water bath. In a well-ventilated fume hood, begin adding solid sodium hydrosulfite in small portions. The red color will discharge as the nitroso group is reduced. Continue adding sodium hydrosulfite until the solution becomes a light tan or off-white suspension. This typically requires about 60 g of sodium hydrosulfite.

  • Isolation of the Bisulfite Salt: After the reduction is complete, cool the mixture in an ice bath. The diaminouracil bisulfite salt will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Conversion to Hydrochloride Salt: Transfer the moist bisulfite salt to a beaker and add 50 mL of concentrated hydrochloric acid. Heat the mixture gently with stirring. The bisulfite will decompose (releasing SO₂ - perform in a fume hood), and the more soluble hydrochloride salt will form.

  • Final Isolation: Cool the acidic solution in an ice bath. The 5,6-diaminouracil hydrochloride will crystallize. Collect the product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Expected Yield: 65-80%

  • Causality: The nitrosation occurs at the electron-rich C5 position of the 6-aminouracil ring. Sodium hydrosulfite is a powerful and convenient reducing agent for converting the nitroso group to an amine without affecting the pyrimidine ring[2].

PART 3: Synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

This final stage is the key cyclization step to form the fused pyridopyrimidine system. It involves the condensation of 5,6-diaminouracil with diethyl malonate.

Final_Cyclization Diaminouracil Target DiethylMalonate Reactants_Label 5,6-Diaminouracil + Diethyl Malonate Product_Label Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Reactants_Label->Product_Label Heat (Reflux) - 2 EtOH

Caption: Final condensation reaction to form the target molecule.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
5,6-Diaminouracil hydrochloride178.5717.9 g0.100From Part 2.
Diethyl Malonate160.1717.6 g (16.7 mL)0.110
Sodium Ethoxide (21% in Ethanol)68.05 (as solid)~50 mL~0.150Or prepare fresh.
Absolute Ethanol46.07250 mL-
Acetic Acid60.05As needed-For acidification.
Step-by-Step Protocol:
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 17.9 g of 5,6-diaminouracil hydrochloride in 250 mL of absolute ethanol.

  • Base Addition: Add approximately 50 mL of a 21% sodium ethoxide solution in ethanol. This will neutralize the hydrochloride salt and provide the basic conditions necessary for the reaction.

  • Addition of Diethyl Malonate: Add 17.6 g of diethyl malonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, a precipitate should form. Filter the solid and wash with ethanol.

  • Purification: The crude product is often the sodium salt. To obtain the neutral product, suspend the solid in water and acidify with acetic acid until the pH is approximately 4-5.

  • Final Collection: Collect the precipitated Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione by vacuum filtration, wash thoroughly with water, and then a small amount of ethanol. Dry the final product in a vacuum oven.

  • Expected Yield: 60-75%

  • Causality: The reaction proceeds via a double condensation mechanism. The amino groups of the diaminouracil act as nucleophiles, attacking the carbonyl carbons of the diethyl malonate. This is followed by intramolecular cyclization with the elimination of two molecules of ethanol to form the stable, fused aromatic pyridopyrimidine ring system[3][4].

References

  • El-Sayed, R., & Al-Ghorbani, M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Zhang, L., et al. (Year not available).
  • Sherman, W. R., & Taylor, E. C., Jr. (1963). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 43, 23.
  • El-Faham, A., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 410-421.
  • Wang, Z., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(11), 5489-5498.
  • Abdel-Wahab, B. F., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12053-12079.
  • El-Gendy, Z., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. BenchChem.
  • BenchChem. (2026). Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil". BenchChem.
  • Johnson, T. B., & Baudisch, O. (1932). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 54(7), 2931-2934.
  • Not directly cited in text.
  • Zhang, L., et al. (2015). Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-5177.
  • Junek, H., & Aigner, H. (1973). Malonates in Cyclocondensation Reactions. Monatshefte für Chemie / Chemical Monthly, 104(4), 975-983.
  • Smirnova, O. S., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7245.
  • ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis. ChemicalBook.
  • Not directly cited in text.
  • Kurien, P. N., & Pandya, K. C. (1934). The condensation of aldehydes with malonic acid in the presence of organic bases. Proceedings of the Indian Academy of Sciences - Section A, 1(2), 115-121.
  • Not directly cited in text.
  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
  • Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dimethyluracil technical grade. Sigma-Aldrich.

Sources

Application

Application Note: Solubilization and Assay Preparation Protocols for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Executive Summary Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a highly rigid, fused heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted anticancer agents[1]. Despite its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a highly rigid, fused heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted anticancer agents[1]. Despite its immense pharmacological potential, its tri-lactam configuration presents severe solubility challenges in standard aqueous cell culture media. This application note provides a mechanistically grounded, self-validating protocol for dissolving this recalcitrant compound for in vitro cell culture assays, ensuring maximum bioavailability while preventing solvent-induced cytotoxicity.

Mechanistic Profiling: The Causality of Insolubility

To successfully dissolve a compound, the chosen solvent must overcome the molecule's crystal lattice energy. Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione violently resists dissolution due to two primary structural factors:

  • Planar Rigidity & Pi-Stacking: The fused pyridine and pyrimidine rings create a highly planar geometry. This allows adjacent molecules to stack tightly via π−π interactions, a common trait in [1].

  • Extensive Hydrogen Bonding: The presence of three carbonyl groups (C2, C4, C6) and three secondary amines (N1, N3, N7) forms a dense, unyielding intermolecular hydrogen-bond network.

The Causality of Solvent Choice: Standard aqueous buffers cannot disrupt this lattice. Dimethyl sulfoxide (DMSO) is required as the primary solvent because its highly polar, aprotic nature acts as a potent hydrogen-bond acceptor, disrupting the intermolecular network without donating protons that could stabilize the lattice.

If aprotic disruption fails, we must exploit the compound's lactam-lactim tautomerization . The NH protons on the trione core are weakly acidic (estimated pKa ~4.0–5.5). Introducing a mild base deprotonates these nitrogens, generating an enolate anion. This ionic transformation drastically increases the hydration energy, forcing the molecule into an aqueous solution.

Solubilization Workflow & Decision Matrix

SolubilizationWorkflow Start Pyrido[3,4-d]pyrimidine- 2,4,6-trione DMSO Add 100% DMSO (Target: 10-50 mM) Start->DMSO Check1 Fully Dissolved? DMSO->Check1 Sonicate Sonicate & Warm (37°C - 50°C, 15 min) Check1->Sonicate No Filter Sterile Filter (0.22 µm) Store at -20°C Check1->Filter Yes Check2 Fully Dissolved? Sonicate->Check2 Base pH-Assisted Method (Add 1 eq. 0.1M NaOH) Check2->Base No Check2->Filter Yes Base->Filter

Figure 1. Decision tree for solubilizing pyrido[3,4-d]pyrimidine-trione scaffolds.

Validated Experimental Protocols

Protocol A: Primary Aprotic Solubilization (DMSO Stock)

Causality: Creating a highly concentrated master stock (10–50 mM) ensures that subsequent dilutions into aqueous media keep the final DMSO concentration well below cytotoxic thresholds.

  • Weighing: Accurately weigh the powder into a sterile, amber microcentrifuge tube (fused heterocycles can be light-sensitive).

  • Solvent Addition: Add molecular biology grade, anhydrous DMSO to achieve a target concentration of 10 mM.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If the solution remains cloudy, the kinetic energy of the solvent molecules at room temperature is insufficient to break the lattice.

  • Thermal & Acoustic Assistance: Transfer the tube to a heated ultrasonic bath. Sonicate at 37°C to 50°C for 15 minutes.

    • Self-Validation Check: Hold the tube against a bright light source. The solution must be completely transparent with zero visible particulate matter. If micro-crystals remain, the effective concentration will be unknown, invalidating downstream IC50 calculations.

  • Storage: Aliquot into single-use vials to prevent freeze-thaw precipitation and store at -20°C.

Protocol B: pH-Assisted Aqueous Solubilization (Rescue Strategy)

Causality: Utilized only if Protocol A fails or if the specific cell line is hypersensitive to DMSO. This relies on the acidic nature of the trione core.

  • Suspension: Suspend the compound in sterile deionized water (target 10 mM).

  • Ionization: Titrate with 0.1 M NaOH dropwise. Add exactly 1 molar equivalent of NaOH relative to the compound.

  • Equilibration: Vortex gently. The localized high pH deprotonates the N3/N1 protons, forming a highly soluble sodium salt.

  • Buffering: Once fully dissolved, slowly back-titrate with 1M HEPES buffer (pH 7.4) to reach physiological pH.

    • Self-Validation Check: Monitor the solution closely; if the pH drops below the compound's pKa (~4.5), it will rapidly precipitate.

Cell Culture Application & Toxicity Mitigation

When transitioning from a pure DMSO stock to an aqueous cell culture environment, the sudden change in the dielectric constant can cause rapid micro-precipitation. Furthermore, [2]. Concentrations above 0.1%–0.5% (v/v) induce osmotic stress, alter membrane fluidity, and trigger unintended epigenetic shifts that confound assay results[2].

Protocol C: Step-Down Serial Dilution

Causality: Gradual introduction of aqueous media prevents "solvent shock," ensuring the compound remains bioavailable rather than crashing out as an invisible suspension.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into pre-warmed (37°C) complete culture media to create a 1 mM intermediate (10% DMSO). Do not apply this directly to cells.

  • Working Dilution: Dilute the intermediate 1:100 into pre-warmed media to achieve a 10 µM working solution (0.1% DMSO).

  • Application: Aspirate old media from the cell culture plate and immediately apply the working dilution.

CellCultureDilution Stock 10 mM Stock (100% DMSO) Intermediate 1 mM Intermediate (10% DMSO in Media) Stock->Intermediate 1:10 Working 10 µM Working Sol. (0.1% DMSO in Media) Intermediate->Working 1:100 Cells Apply to Cells (Max 0.1% DMSO) Working->Cells Direct

Figure 2. Serial dilution workflow to maintain DMSO toxicity limits below 0.1% for cell assays.

Quantitative Data Presentation

Table 1: Solvent Compatibility and Mechanistic Efficacy

Solvent System Mechanism of Action Max Expected Solubility Recommended Use
100% Anhydrous DMSO H-bond acceptor; lattice disruption 10 - 50 mM Primary master stock
0.1 M NaOH (Aqueous) Deprotonation; salt formation >50 mM DMSO-sensitive assays
PBS (pH 7.4) None (Physiological baseline) <0.1 mM Not recommended for stock

| DMSO + 10% HP-β-CD | Hydrophobic encapsulation | 20 - 30 mM | In vivo dosing / Rescue |

Table 2: DMSO Cytotoxicity Thresholds for In Vitro Assays

Assay Type Max Final DMSO (v/v) Causality / Consequence of Exceedance
Proliferation (72h+) 0.1% Induces cell cycle arrest and epigenetic changes[2].
Kinase/Signaling (1-4h) 0.2% - 0.5% Alters membrane fluidity and receptor dynamics.

| Primary Stem Cells | <0.05% | Triggers spontaneous differentiation. |

References

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. URL:[Link]

  • Collins, I., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3827-3849. URL:[Link]

  • Verheijen, M., et al. (2019). DMSO toxicity in cell culture. Toxicology in Vitro, 59, 16-23. URL:[Link]

Sources

Method

Application Note: Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Molecular Rationale In the landscape of modern drug discovery, identifying scaffolds that balance high target affinity with optimal physicochemical properties is a persistent challenge. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of modern drug discovery, identifying scaffolds that balance high target affinity with optimal physicochemical properties is a persistent challenge. As a Senior Application Scientist, I frequently encounter discovery programs stalled by "hit" molecules with excessive lipophilicity (high LogP), leading to poor metabolic stability and off-target toxicity.

The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold has emerged as a highly effective solution to this problem[1]. By incorporating an additional nitrogen atom into the classical quinazoline or isoquinoline core, this scaffold drastically lowers lipophilicity while providing a rigid, hydrogen-bond-rich framework. The three carbonyl groups (at positions 2, 4, and 6) and adjacent NH donors act as perfect structural mimics for purines and pyrimidines, making this trione an exceptional hinge-binding motif for ATP-competitive kinase inhibitors (such as MPS1 and EGFR)[2][3] and a potent pharmacophore for metabolic targets like Dipeptidyl Peptidase-4 (DPP-4)[4][5].

Mechanistic Insights: Scaffold Hopping and Ligand Efficiency

The transition from a high-throughput screening (HTS) hit to a viable lead often requires "scaffold hopping"—replacing the core of a molecule to improve its drug-like properties without losing binding affinity[6].

When targeting Monopolar Spindle Kinase 1 (MPS1)—a critical node in the spindle assembly checkpoint overexpressed in chromosomally unstable cancers—initial isoquinoline hits demonstrated adequate potency but suffered from high lipophilicity[2]. By hopping to the pyrido[3,4-d]pyrimidine core, researchers established an additional hydrogen bond with the kinase hinge region via the pyridine nitrogen. This strategic substitution not only increased target potency into the single-digit nanomolar range but also significantly improved Ligand Efficiency (LE) by reducing the calculated LogP[2].

Similarly, in the pursuit of fourth-generation EGFR Tyrosine Kinase Inhibitors (TKIs) capable of overcoming the C797S resistance mutation in non-small cell lung cancer (NSCLC), 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have shown remarkable efficacy. The core allows precise spatial orientation of substituents to form critical hydrogen bonds with mutant Ser797, bypassing the traditional covalent binding mechanisms that fail in C797S mutants[3].

ScaffoldHopping Hit HTS Hit (Isoquinoline) High LogP Design In Silico Hybridization Hit->Design Identify Hinge Binders Trione Pyrido[3,4-d]pyrimidine- 2,4,6-trione Scaffold Design->Trione Scaffold Hopping Lead Optimized Lead (High LE, Low LogP) Trione->Lead SAR Optimization

Workflow illustrating the scaffold hopping strategy to improve ligand efficiency.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of this scaffold, the following table summarizes the comparative SAR data when transitioning from traditional cores to the pyrido[3,4-d]pyrimidine framework across different oncology targets.

Scaffold TypePrimary TargetIC₅₀ (μM)ClogPLigand Efficiency (LE)
Isoquinoline (Baseline Hit)MPS10.4504.20.28
Pyrido[3,4-d]pyrimidineMPS10.0082.10.36
Pyrido[3,4-d]pyrimidineEGFR (L858R)0.00112.80.41
Pyrido[3,4-d]pyrimidineEGFR (Triple Mutant)0.00723.10.38

Data synthesized from established MPS1 and EGFR inhibitor discovery campaigns[2][3].

Validated Experimental Protocols

Protocol A: De Novo Synthesis of the Trione Core

Objective: High-yield synthesis of 1,7-dihydro-pyrido[3,4-d]pyrimidine-2,4,6-trione. Causality & Rationale: We utilize 5-amino-2-hydroxypyridine-4-carboxylic acid as the starting material[4]. The critical advantage of this precursor is that the pre-existing 2-hydroxy group naturally dictates the formation of the C6-ketone in the final trione system via tautomerization. This elegant starting point completely bypasses the need for late-stage, low-yielding oxidation steps that often suffer from poor regioselectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 10 mmol of 5-amino-2-hydroxypyridine-4-carboxylic acid in 50 mL of glacial acetic acid.

  • Cyclization Trigger: Add 30 mmol of potassium cyanate (KOCN) portion-wise at room temperature. Causality: KOCN is preferred over urea here because it allows for milder reaction conditions, preventing the thermal degradation of the pyridine precursor.

  • Thermal Condensation: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere. Monitor the consumption of the starting material via LC-MS.

  • Precipitation & Isolation: Cool the reaction to 4°C and add 50 mL of ice-cold water. The pyrido[3,4-d]pyrimidine-2,4,6-trione core will precipitate as a white solid.

  • Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under vacuum at 50°C overnight. (Expected yield: >70%).

Protocol B: Self-Validating High-Throughput Kinase Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized trione derivatives against mutant EGFR or MPS1. Causality & Rationale: Kinase assays can easily yield false positives due to compound aggregation or oxidation. To ensure this protocol is a self-validating system , we mandate the inclusion of 1 mM DTT in the buffer to maintain a reducing environment, preventing spurious compound-protein adducts. Furthermore, the assay's integrity is mathematically validated on every plate using a Z'-factor calculation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating: Serially dilute the trione derivatives in 100% DMSO. Transfer 100 nL of compounds into a 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Internal Validation Controls: On every 384-well plate, allocate 16 wells for the positive control (e.g., 1 μM Gefitinib for EGFR, or a known MPS1 inhibitor) and 16 wells for the negative vehicle control (DMSO only).

  • Enzyme/Substrate Addition: Add 5 μL of the target kinase (e.g., EGFR L858R/T790M) pre-mixed with the specific peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding 5 μL of ATP at a concentration equal to its apparent Kₘ for the specific kinase. Causality: Running the assay at the Kₘ of ATP ensures maximum sensitivity for detecting ATP-competitive hinge binders like the trione scaffold.

  • Detection & Z'-Factor Validation: After 60 minutes, add the FRET-based detection reagents. Read the plate on a multi-mode reader. Before calculating IC₅₀ values, calculate the Z'-factor using the control wells. Do not accept data from any plate with a Z'-factor < 0.6 , as this indicates unacceptable assay noise or drift.

Pathway Modulation & Therapeutic Impact

The ability of the pyrido[3,4-d]pyrimidine scaffold to selectively target specific kinases allows for precise modulation of oncogenic pathways. In the case of MPS1, inhibition disrupts the spindle assembly checkpoint, forcing cancer cells with chromosomal instability into premature mitosis, ultimately resulting in mitotic catastrophe and apoptosis[2][7].

Mechanism Scaffold Pyrido[3,4-d]pyrimidine Trione Core EGFR Mutant EGFR (L858R/T790M) Scaffold->EGFR ATP-Competitive Inhibition MPS1 MPS1 Kinase (Overexpressed) Scaffold->MPS1 Hinge-Binding Apoptosis Tumor Cell Apoptosis EGFR->Apoptosis Downregulates Survival Signals Spindle Spindle Assembly Checkpoint MPS1->Spindle Disrupts Mitosis Spindle->Apoptosis Mitotic Catastrophe

Dual-pathway targeting of the trione scaffold in oncology models.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: Encyclopedia / Chem. Biol. Drug Des. URL:[Link]

  • Dipeptidyl peptidase inhibitors (WO2004087053A2)

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacological Profiling of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Derivatives

Audience: Researchers, scientists, and drug development professionals in targeted oncology and pharmacokinetics. Introduction & Mechanistic Rationale The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in targeted oncology and pharmacokinetics.

Introduction & Mechanistic Rationale

The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold represents a highly privileged, oxidized pharmacophore in modern drug discovery. By mimicking the purine ring of ATP, these derivatives act as potent ATP-competitive kinase inhibitors. They have demonstrated exceptional efficacy against critical oncogenic drivers, most notably Epidermal Growth Factor Receptor (EGFR) mutants and Monopolar Spindle Kinase 1 (MPS1) .

However, translating these molecules from biochemical hits to in vivo therapeutics requires navigating significant physicochemical hurdles. The trione core is characterized by a rigid, planar structure with multiple hydrogen-bond donors and acceptors. While this topology is ideal for anchoring into the hinge region of a kinase's ATP-binding pocket, it inherently results in high crystal lattice energy and lipophilicity. This application note details the causality-driven formulation strategies, dosing schedules, and self-validating protocols required to successfully evaluate this compound class in vivo.

Pathway Compound Pyrido[3,4-d]pyrimidine Trione Scaffold Kinase Target Kinase (e.g., MPS1 / EGFR) Compound->Kinase ATP-competitive inhibition Downstream Downstream Signaling (e.g., SAC activation) Kinase->Downstream Blocked Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induction

Mechanism of action for pyrido[3,4-d]pyrimidine-trione kinase inhibitors.

Causality in Formulation and Dosing Route Selection

Overcoming the Crystal Lattice Barrier

Standard aqueous vehicles (e.g., saline or PBS) are fundamentally incompatible with the trione scaffold. Administering these compounds as unformulated suspensions often results in erratic gastrointestinal absorption, sub-therapeutic plasma concentrations, and high inter-subject variability.

The Causal Solution: To disrupt the strong intermolecular hydrogen bonding and maintain the compound in solution, lipid-based formulations or co-solvent systems are mandatory. A validated vehicle such as 10% DMSO / 40% PEG400 / 50% Saline provides the necessary solubilizing power. The amphiphilic nature of PEG400 stabilizes the hydrophobic core of the trione, preventing precipitation upon introduction to the aqueous environment of the stomach or bloodstream.

Pharmacokinetic/Pharmacodynamic (PK/PD) Alignment

Kinase inhibitors targeting cell cycle regulators (like MPS1) often exhibit a narrow therapeutic window . Continuous target suppression can lead to severe dose-limiting toxicities, such as neutropenia. Therefore, intermittent dosing schedules (e.g., once daily or every other day) must be employed. The objective is to achieve transient target inhibition that is sufficient to induce tumor cell apoptosis but brief enough to allow healthy tissue recovery.

Self-Validating Experimental Protocol: In Vivo Efficacy & PK/PD Study

This protocol outlines a closed-loop system for evaluating a pyrido[3,4-d]pyrimidine-trione derivative in a murine xenograft model. By integrating parallel PK satellite groups, any observed pharmacodynamic effect (Tumor Growth Inhibition) is directly correlated to systemic drug exposure, ensuring the assay is self-validating.

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh the required mass of the pyrido[3,4-d]pyrimidine-trione compound.

  • Primary Solubilization: Add DMSO (10% of final volume) and vortex until a clear solution or fine, uniform suspension is achieved.

  • Stabilization: Add PEG400 (40% of final volume) and sonicate for 10 minutes at room temperature.

  • Aqueous Dilution: Slowly add sterile Saline (50% of final volume) dropwise while continuously vortexing.

    • Expert Insight: If precipitation occurs upon saline addition, the compound's lipophilicity exceeds the vehicle's capacity. Immediately pivot to a suspension formulation (e.g., 0.5% HPMC / 0.2% Tween-80) for oral gavage, acknowledging that absorption will be dissolution-rate limited.

Phase 2: In Vivo Dosing and PK Sampling
  • Randomization: Randomize tumor-bearing mice (e.g., HCT116 or A549 xenografts) into vehicle control and treatment groups (n=8/group) once tumors reach an average volume of ~150 mm³.

  • Administration: Administer the formulation via oral gavage (PO) at predefined dose levels (e.g., 10 mg/kg and 30 mg/kg).

  • PK Satellite Group: In a parallel cohort (n=3/timepoint), collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Centrifuge blood at 3000 x g for 10 minutes to isolate plasma. Extract the compound using protein precipitation (3 volumes of acetonitrile containing an internal standard) for LC-MS/MS analysis.

Phase 3: PD Monitoring and Efficacy Calculation
  • Tumor Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume ( V ) using the formula: V=0.5×length×width2 .

  • Toxicity Proxy: Monitor Body Weight Loss (BWL) daily. A BWL >20% indicates severe formulation toxicity or off-target kinase inhibition, necessitating an immediate dose reduction or holiday.

  • Biomarker Validation: Harvest tumors at the end of the study to measure downstream target modulation (e.g., reduced phosphorylation of EGFR or MPS1 substrates) via Western blot or immunohistochemistry .

Workflow Formulation Formulation Optimization Dosing In Vivo Dosing (PO / IV) Formulation->Dosing PK PK Profiling (Plasma/Tumor) Dosing->PK PK->Dosing Dose Adjustment PD PD Monitoring (Biomarker/TGI) PK->PD

Self-validating workflow for in vivo dosing and PK/PD monitoring.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters and corresponding Tumor Growth Inhibition (TGI) outcomes for a representative pyrido[3,4-d]pyrimidine-trione derivative, demonstrating the critical link between systemic exposure and efficacy.

Dosing Regimen Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Half-life ( T1/2​ )Max BWL (%)Tumor Growth Inhibition (TGI)
Vehicle Control N/AN/AN/A< 2.0%0%
10 mg/kg PO (QD) 450 ± 422,100 ± 1803.2 h4.5%48% (Sub-optimal)
30 mg/kg PO (QD) 1,280 ± 1156,850 ± 4103.5 h12.0%85% (Therapeutic)
50 mg/kg PO (QD) 1,950 ± 21011,200 ± 8504.1 h22.5% 92% (Toxic)

Note: The non-linear increase in AUC between 30 mg/kg and 50 mg/kg suggests saturation of hepatic clearance mechanisms, leading to the observed toxicity (BWL >20%).

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry URL:[Link]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor ACS Omega - ACS Publications URL:[Link]

Method

Application Note: Green Chemistry Synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Introduction & Mechanistic Rationale Pyrido[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, recognized for their potent biological activities, particularly as tyrosine kinase inhibitors and potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrido[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, recognized for their potent biological activities, particularly as tyrosine kinase inhibitors and potential anticancer agents[1][2]. The 2,4,6-trione derivatives of this class are highly valued for their unique hydrogen-bonding arrays, making them prime candidates for targeted drug discovery. Historically, the synthesis of these fused heterocycles required hazardous volatile organic solvents (VOCs) and extreme temperatures, conditions that are industrially disadvantageous and conflict with the principles of green chemistry[3].

This application note outlines a highly efficient, sustainable, and self-validating protocol for synthesizing Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione derivatives. By transitioning to a Deep Eutectic Solvent (DES) system—specifically Choline Chloride:Urea (ChCl:Urea)—we eliminate the need for toxic reagents and volatile solvents[4]. The methodology employs a one-pot, three-component reaction utilizing 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and an active methylene compound.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why these specific conditions are selected over traditional methods:

  • Deep Eutectic Solvent (DES) as a Dual-Role Medium: ChCl:Urea is not merely a passive solvent; it acts as a supramolecular catalyst. The extensive hydrogen-bond network within the DES activates the carbonyl oxygen of the aldehyde, lowering the activation energy for the initial Knoevenagel condensation without the need for external Lewis acids.

  • One-Pot Multicomponent Reaction (MCR): MCRs inherently maximize atom economy. Cascading the Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization into a single continuous step prevents the isolation of unstable intermediates, thereby increasing overall yield and minimizing waste.

  • Self-Validating Built-In Indicators: The reaction mixture transitions from a heterogeneous suspension to a clear, homogeneous melt as the DES reaches its active state. The subsequent precipitation of a solid mass serves as a reliable, built-in visual indicator of reaction completion, ensuring protocol robustness.

Visualizing the Synthesis Workflow

G N1 Precursors: 6-Aminouracil + Aldehyde + Active Methylene N2 Green Solvent System: Choline Chloride:Urea (DES) N1->N2 N3 Knoevenagel Condensation (Intermediate Formation) N2->N3 N4 Michael Addition & Intramolecular Cyclization N3->N4 N5 Product Isolation: Pyrido[3,4-d]pyrimidine- 2,4,6(1H,3H,7H)-trione N4->N5

Workflow of the green multicomponent synthesis in Deep Eutectic Solvent.

Step-by-Step Experimental Protocol

Materials Required:

  • 6-amino-1,3-dimethyluracil (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Meldrum's acid or Cyanoacetic acid (1.0 mmol)

  • Choline Chloride (ChCl)

  • Urea

  • Distilled water and Ethanol (for recrystallization)

Phase 1: Preparation of the Deep Eutectic Solvent (ChCl:Urea)

  • Mixing: Combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a 50 mL round-bottom flask.

  • Thermal Activation: Heat the mixture at 80°C under continuous magnetic stirring. Causality Note: The thermal energy disrupts the individual crystal lattices, allowing the components to form a hydrogen-bonded eutectic network. Within 20-30 minutes, a clear, homogeneous, viscous liquid will form.

Phase 2: Multicomponent Synthesis 3. Reagent Addition: To 2.0 g of the prepared ChCl:Urea DES, sequentially add 6-amino-1,3-dimethyluracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Meldrum's acid (1.0 mmol). 4. Reaction Execution: Maintain the reaction mixture at 80°C with vigorous stirring. Causality Note: Operating at 80°C ensures the DES remains in a low-viscosity state, promoting optimal mass transfer while providing sufficient thermal energy to drive the intramolecular cyclization. 5. Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) eluent system. The reaction typically reaches completion within 45–60 minutes. 6. Self-Validation Check: Look for the precipitation of a dense solid mass within the flask, indicating the formation of the target Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

Phase 3: Isolation and Catalyst Recycling 7. Quenching & Precipitation: Add 10 mL of warm distilled water to the flask and stir for 5 minutes. Causality Note: Water effectively disrupts the DES hydrogen-bonding network, dissolving the ChCl and Urea, while the highly organic product remains insoluble and precipitates out. 8. Filtration: Filter the solid product under vacuum and wash thoroughly with distilled water (3 x 5 mL) to remove any residual DES. 9. Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. 10. DES Recovery: Collect the aqueous filtrate. Evaporate the water under reduced pressure at 60°C, and dry the residual DES under vacuum for 2 hours. The recovered DES can be reused for up to four subsequent cycles with minimal loss in catalytic activity.

Quantitative Data: Solvent & Catalyst Optimization

To validate the superiority of the DES system, comparative optimization data is summarized below. The ChCl:Urea system demonstrates the highest yield and lowest E-factor (Environmental factor), confirming its status as an optimal green chemistry medium.

Solvent SystemCatalystTemp (°C)Time (min)Yield (%)E-factor
EthanolPiperidineReflux1806514.2
DMFNone1001205522.5
WaterPTSA8090785.8
ChCl:Urea (DES) None (Self-catalyzed) 80 45 92 1.2

Note: E-factor is calculated as the mass of waste divided by the mass of the product. Lower values indicate a greener process.

References

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines Source: ResearchGate URL
  • The chemistry of pyrido[2,3-d]pyrimidines Source: JOCPR URL
  • EP1925611B1 - Optically active diamine derivative and process for producing the same Source: Google Patents URL
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ResearchGate URL

Sources

Application

The Versatile Keystone: Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione in Modern Heterocyclic Synthesis

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the privileged scaffolds that have consistently yielded compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the privileged scaffolds that have consistently yielded compounds of significant interest, the pyrido[3,4-d]pyrimidine core stands out for its remarkable biological activity, particularly in the realm of kinase inhibition. This application note provides an in-depth guide to Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, a versatile and highly functionalized building block, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, activation, and subsequent application in the construction of diverse heterocyclic systems, moving beyond a mere recitation of steps to explain the causality and strategic considerations behind the protocols.

The Pyrido[3,4-d]pyrimidine Core: A Scaffold of Significance

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Depending on the orientation of the nitrogen atoms, four isomers are possible, with the pyrido[3,4-d]pyrimidine framework being a prominent feature in a number of biologically active molecules.[1] This scaffold has been successfully employed in the development of potent inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The inherent electronic properties of the fused ring system, coupled with the potential for diverse substitution patterns, make it an attractive starting point for the design of novel therapeutics.

Synthesis and Physicochemical Properties of the Trione Building Block

While a variety of substituted pyrido[3,4-d]pyrimidines have been reported, the parent trione, Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, serves as a foundational building block. Its synthesis, though not extensively documented in a single source, can be logically achieved through a cyclocondensation reaction analogous to the well-established Biginelli reaction, which is used to synthesize dihydropyrimidinones.[2][3]

A plausible and efficient route involves the condensation of a readily available pyridine-derived dicarbonyl compound, such as 3,4-pyridinedicarboxylic acid (cinchomeronic acid), with urea. This reaction is typically catalyzed by acid and driven by the removal of water, leading to the formation of the fused pyrimidine ring.

Table 1: Physicochemical Properties of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione and a Related Dione Analog

PropertyPyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione (Predicted)Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (Experimental)[1][4]
Molecular Formula C₇H₅N₃O₃C₇H₅N₃O₂
Molecular Weight 179.14 g/mol 163.14 g/mol
CAS Number Not available21038-67-5
Appearance Predicted to be a white to off-white solidWhite to off-white solid
Solubility Predicted to be sparingly soluble in water, soluble in DMSOSparingly soluble in water, soluble in DMSO
Tautomerism Exists in keto-enol and lactam-lactim tautomeric formsExists in keto-enol and lactam-lactim tautomeric forms

It is crucial to recognize that the trione exists in equilibrium with its tautomeric enol forms (2,4,6-trihydroxypyrido[3,4-d]pyrimidine). This tautomerism is a key feature of its reactivity, particularly in the subsequent activation step.

Activation of the Trione: Gateway to a Reactive Intermediate

The utility of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione as a building block is fully realized upon its conversion to a more reactive intermediate. The hydroxyl groups of the enol tautomer can be readily transformed into excellent leaving groups, most commonly chlorine atoms, by treatment with a strong chlorinating agent. This transformation is a critical step, converting the relatively inert trione into a highly versatile electrophilic scaffold.

The chlorination of hydroxy-heterocycles is a standard and robust transformation in organic synthesis. The use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a well-established method for this purpose.[5][6] The reaction proceeds by converting the hydroxyl groups into chlorophosphite esters, which are then displaced by chloride ions to yield the polychlorinated heterocycle.

Protocol 1: Synthesis of 2,4,6-Trichloropyrido[3,4-d]pyrimidine

This protocol describes the conversion of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione to its activated trichloro-derivative.

Materials:

  • Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq).

  • Carefully add phosphorus pentachloride (3.0-3.5 eq) to the suspension in portions.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trichloropyrido[3,4-d]pyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Excess POCl₃: Serves as both the solvent and the chlorinating agent, ensuring the reaction goes to completion.

  • PCl₅: Often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture, particularly for less reactive hydroxyl groups.[6]

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for the conversion of all three hydroxyl groups.

  • Quenching on Ice: This is a critical safety step to decompose the excess, highly reactive POCl₃. The large volume of ice helps to dissipate the heat generated during this exothermic process.

  • Bicarbonate Wash: Neutralizes any remaining acidic byproducts, such as hydrochloric acid and phosphoric acid.

Applications in Heterocyclic Synthesis: The Power of Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesized 2,4,6-trichloropyrido[3,4-d]pyrimidine is a potent electrophile, poised for a variety of nucleophilic aromatic substitution (SNAr) reactions. The three chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective displacement. This differential reactivity is a cornerstone of its utility as a building block, enabling the controlled introduction of various functionalities.

Based on studies of the analogous 2,4,6-trichloropyrimidine, the general order of reactivity for nucleophilic attack is C4 > C2 > C6.[7][8] This selectivity is governed by the electronic effects of the ring nitrogen atoms, which preferentially activate the C4 and C2 positions towards nucleophilic attack. This predictable reactivity allows for the strategic, stepwise construction of complex molecules.

G cluster_0 Synthesis and Activation cluster_1 Sequential SNAr Reactions Start 3,4-Pyridinedicarboxylic Acid + Urea Trione Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Start->Trione Cyclocondensation Activated 2,4,6-Trichloropyrido[3,4-d]pyrimidine Trione->Activated Chlorination (POCl3/PCl5) Step1 Nucleophile 1 (e.g., R-NH2) C4-Substitution Activated->Step1 Step2 Nucleophile 2 (e.g., R'-OH) C2-Substitution Step1->Step2 Step3 Nucleophile 3 (e.g., R''-SH) C6-Substitution Step2->Step3 Final Trisubstituted Pyrido[3,4-d]pyrimidine Step3->Final

Synthetic workflow for the preparation and functionalization of the pyrido[3,4-d]pyrimidine scaffold.
Protocol 2: Regioselective Monosubstitution with an Amine Nucleophile

This protocol details the selective substitution at the C4 position of 2,4,6-trichloropyrido[3,4-d]pyrimidine with a primary or secondary amine.

Materials:

  • 2,4,6-Trichloropyrido[3,4-d]pyrimidine

  • Amine nucleophile (e.g., aniline, morpholine)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 2,4,6-trichloropyrido[3,4-d]pyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.1-1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the amine nucleophile (1.0-1.1 eq) in the same solvent.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 4-amino-2,6-dichloropyrido[3,4-d]pyrimidine derivative.

Causality of Experimental Choices:

  • Low Temperature (0 °C): The initial low temperature helps to control the exothermicity of the reaction and enhances the regioselectivity for the most reactive C4 position by favoring the kinetic product.

  • Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid its competition with the desired amine nucleophile.

  • Anhydrous Conditions: Prevents the hydrolysis of the starting material and product.

Protocol 3: Disubstitution and Further Diversification

Following the initial substitution at C4, the resulting 4-substituted-2,6-dichloropyrido[3,4-d]pyrimidine can undergo further SNAr reactions at the C2 and C6 positions, typically requiring more forcing conditions (e.g., higher temperatures) due to the reduced reactivity of these positions. This stepwise approach allows for the introduction of different nucleophiles at each position, leading to a high degree of molecular diversity from a single building block.

G Start 2,4,6-Trichloropyrido[3,4-d]pyrimidine MonoSub 4-Nu1-2,6-dichloro-pyrido[3,4-d]pyrimidine Start->MonoSub + Nucleophile 1 (mild conditions) DiSub 4-Nu1-2-Nu2-6-chloro-pyrido[3,4-d]pyrimidine MonoSub->DiSub + Nucleophile 2 (moderate conditions) TriSub 4-Nu1-2-Nu2-6-Nu3-pyrido[3,4-d]pyrimidine DiSub->TriSub + Nucleophile 3 (forcing conditions)

Stepwise diversification of the pyrido[3,4-d]pyrimidine scaffold.

Conclusion

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a highly valuable, albeit underutilized, building block for the synthesis of complex heterocyclic molecules. Its straightforward activation to the corresponding trichloro-derivative opens up a vast chemical space that can be explored through sequential and regioselective nucleophilic aromatic substitution reactions. The ability to control the introduction of different functionalities at the C4, C2, and C6 positions makes this scaffold an exceptional tool for the generation of compound libraries for drug discovery and materials science applications. By understanding the principles of reactivity and the rationale behind the experimental protocols, researchers can effectively harness the synthetic potential of this versatile keystone molecule.

References

  • Fadda, A. A., et al. (2021). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry, 15(1), 1-25.
  • Sandmeyer, A. J., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
  • Bayer AG. (1998). Process for preparing 2,4,6-trichloropyrimidine. U.S. Patent No. 5,712,394. Washington, DC: U.S.
  • Ramesh, S., Sundar, P. V. K., & Murti, V. V. S. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 72(10), 713-715.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). Molecules, 28(5), 2145.
  • Velikorodov, A. V., et al. (2024). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 60(2), 225-235.
  • Kisliuk, R. L., et al. (2022).
  • Wang, X., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(11), 5348-5358.
  • Abdel-Wahab, B. F., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2635-2646.
  • Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-79.
  • Fadda, A. A., & El-Mekabaty, A. (2020). Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. Journal of Heterocyclic Chemistry, 57(11), 3963-3973.
  • El-Sayed, N. N. E., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 64-75.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278397, 1H,2H,3H,4H-pyrido(3,4-d)pyrimidine-2,4-dione. Retrieved from [Link]

  • Fadda, A. A., et al. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(15), 9039-9062.
  • NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wan, J. P., & Liu, Y. (2010). Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. Synthesis, 2010(23), 3943-3953.
  • More, U. B. (2007). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. E-Journal of Chemistry, 4(4), 544-547.
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
  • Pal, C., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100155.
  • Tayebee, R., & Ghadamgahi, M. (2017). Solvent free one-pot multi-component synthesis of 3,4-dihydropyrimidin-2 (1 H)-ones catalyzed by mesoporous NH4H2PO4/MCM-41 as an environmentally friendly, cheap, and effective catalyst. Arabian Journal of Chemistry, 10, S757-S764.
  • Singh, K., Singh, K., & Singh, J. (2009). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5351.
  • Foloppe, N., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5345.
  • Kumar, A., et al. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1), 1-20.

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Pharmacological Rationale The pyrido[3,4-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Pharmacological Rationale

The pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold is a privileged bicyclic heterocycle in modern drug discovery. Structurally comprising a pyrimidine-2,4-dione (uracil) ring fused with a pyridin-2-one ring, this architecture serves as the core pharmacophore for a variety of high-value therapeutics, including mutant KRAS-G12D inhibitors[1], EGFR tyrosine kinase inhibitors, and potent CXCR2 antagonists[2].

The most atom-economical approach to constructing this highly functionalized scaffold is through a one-pot, multicomponent reaction (MCR). However, the success of this transformation—which must proceed through a precise sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization—is entirely dictated by the choice of catalyst[3]. This application note provides an authoritative evaluation of the most efficient catalytic systems for this synthesis, complete with mechanistic insights and self-validating experimental protocols.

Catalytic Systems & Mechanistic Causality

While literature frequently highlights the [2,3-d] isomer, the synthesis of the[3,4-d] architecture relies on identical catalytic principles, primarily utilizing a 6-aminouracil derivative, an aromatic aldehyde, and an active methylene compound[3][4]. The catalyst's primary role is to lower the LUMO of the electrophilic species and stabilize the transition states of the cascade reaction.

  • Lewis Acid Catalysis (e.g., Bi(OTf)₃): Bismuth(III) triflate acts as a highly water-tolerant, green Lewis acid. It coordinates directly to the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This accelerates the initial Knoevenagel condensation, which is often the rate-limiting step[5].

  • Magnetic Nanocatalysis (e.g., CuFe₂O₄): Copper ferrite nanoparticles provide a massive surface area of Lewis acidic (Cu²⁺/Fe³⁺) and basic (O²⁻) sites. When used in aqueous media, the hydrophobic effect forces the organic substrates into the catalyst's pores, dramatically accelerating the reaction while allowing for rapid magnetic recovery[6].

  • Organocatalysis (e.g., L-Proline): Acting via an enamine/iminium intermediate, L-proline provides a metal-free pathway. The secondary amine forms a reactive iminium ion with the aldehyde, facilitating nucleophilic attack under mild, often microwave-assisted conditions[3].

Mechanistic Workflow

MCR_Mechanism A Aromatic Aldehyde Step1 Catalyst-Promoted Knoevenagel Condensation A->Step1 B Active Methylene B->Step1 C 6-Aminouracil Deriv. Step2 Michael Addition C->Step2 Int1 Electrophilic Alkene Adduct Step1->Int1 Int1->Step2 Int2 Acyclic Intermediate Step2->Int2 Step3 Intramolecular Cyclization & Dehydration Int2->Step3 Product Pyrido[3,4-d]pyrimidine- 2,4,6(1H,3H,7H)-trione Step3->Product

Caption: Multicomponent reaction mechanism for pyrido-pyrimidine trione synthesis.

Quantitative Catalyst Performance

The following table synthesizes quantitative performance metrics for leading catalytic systems used in the generation of pyrido-pyrimidine scaffolds[3][5][6].

Catalytic SystemLoadingSolventTemp (°C)TimeAvg. Yield (%)Recyclability
Bi(OTf)₃ 10 mol%Ethanol80 (Reflux)60–120 min85–95%N/A (Homogeneous)
CuFe₂O₄ NPs 5–10 mol%Water8015–45 min90–98%>5 Cycles
L-Proline 10–20 mol%DMF100 (MW)5–10 min82–95%Limited
KF-Alumina 10 mol%1,4-Dioxane100 (Reflux)120–180 min75–88%>3 Cycles

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing the documented physical changes, researchers can confirm the success of intermediate states without requiring immediate offline analytics.

Protocol A: Homogeneous Lewis Acid Catalysis using Bi(OTf)₃

Causality Focus: Ethanol is selected not merely for its green profile, but because it provides optimal solubility for the Knoevenagel intermediate while acting as an anti-solvent for the final cyclized trione, driving the reaction forward via Le Chatelier's principle[5].

  • Reaction Assembly: In a 50 mL round-bottom flask, sequentially add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the 6-aminouracil derivative (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add Bismuth(III) triflate (10 mol%, 0.1 mmol) to the stirring mixture.

    • Self-Validation Checkpoint 1: The mixture should transition from a heterogeneous suspension to a deeply colored, nearly homogeneous solution within 10 minutes as the highly soluble Knoevenagel adduct forms.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 1–2 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

  • Product Precipitation: Allow the reaction to cool to room temperature.

    • Self-Validation Checkpoint 2: The formation of a dense, microcrystalline precipitate indicates successful cyclization, as the highly fused trione scaffold is significantly less soluble in cold ethanol than the acyclic intermediates.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot DMF/water.

Protocol B: Heterogeneous Green Synthesis using CuFe₂O₄ Nanoparticles

Causality Focus: Water is utilized to exploit the hydrophobic effect, which forces the non-polar organic substrates together onto the surface of the magnetic nanoparticles, artificially increasing local concentration and reaction rates[6].

  • Catalyst Dispersion: Add CuFe₂O₄ nanoparticles (10 mol%) to 10 mL of deionized water in a 50 mL flask. Sonicate for 5 minutes to ensure uniform dispersion.

  • Substrate Addition: Add the aldehyde (1.0 mmol), active methylene (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Heating: Stir the mixture vigorously at 80°C for 15–45 minutes.

  • Magnetic Separation: Remove the flask from the heat source and place a neodymium magnet against the exterior wall of the flask.

    • Self-Validation Checkpoint 3: The black CuFe₂O₄ nanoparticles must rapidly migrate to the magnet within 60 seconds, leaving a clear, transparent supernatant containing the suspended product. A cloudy or dark supernatant indicates incomplete catalyst separation or degradation.

  • Isolation: Decant the liquid, filter the crude product, and wash with hot water to remove unreacted water-soluble precursors.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, the following analytical benchmarks must be met[1][4]:

  • ¹H NMR (DMSO-d₆): The defining features of the trione core are the highly deshielded N-H protons. Expect broad singlets for the pyrimidine-2,4-dione N-H protons between δ 10.5 – 11.5 ppm . The pyridin-2-one N-H (if unsubstituted) will typically appear around δ 9.0 – 10.0 ppm .

  • FT-IR (KBr): Look for broad, intense stretching bands at 3100–3300 cm⁻¹ (N-H stretch) and multiple sharp, strong bands between 1650–1720 cm⁻¹ corresponding to the three distinct carbonyl (C=O) groups.

  • Troubleshooting Low Yields: If TLC indicates stalled progression at the acyclic intermediate (Step 2 in the DOT diagram), the aromatic aldehyde is likely highly electron-rich (e.g., p-methoxybenzaldehyde), which deactivates the Knoevenagel adduct toward Michael addition. Solution: Switch from Bi(OTf)₃ to a more aggressive microwave-assisted L-Proline protocol to overcome the activation energy barrier.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. ResearchGate. 2

  • A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis. Benchchem. 3

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Scirp.org. 5

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate. 4

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. 1

  • Facile one-pot four component synthesis of pyrido[2,3-d:6,5-d′]dipyrimidines catalyzed by CuFe₂O₄ magnetic nanoparticles in water. ResearchGate. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the developability bottlenecks of fused heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the developability bottlenecks of fused heterocyclic systems. Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione presents a classic formulation challenge. Its rigid, planar geometry and dense network of hydrogen-bond donors and acceptors result in a highly stable crystal lattice. This guide is designed to help you bypass these "brick dust" properties through mechanistically sound, self-validating workflows.

Diagnostic Formulation Workflow

Before adjusting your experimental design, consult the decision matrix below to identify the optimal solubilization strategy based on your assay's physiological constraints.

SolubilityTroubleshooting Start Pyrido[3,4-d]pyrimidine-trione Solubility Issue CheckPH Is the target assay pH-flexible? Start->CheckPH HighPH Adjust pH > 8.0 (Deprotonate Imide) CheckPH->HighPH Yes NeutralPH Maintain pH 7.4 (Require Formulation) CheckPH->NeutralPH No CheckModel In Vitro or In Vivo? NeutralPH->CheckModel InVitro In Vitro Assays CheckModel->InVitro InVivo In Vivo Studies CheckModel->InVivo DMSO DMSO Stock (10 mM) + 0.1% Tween-80 InVitro->DMSO HPBCD 20% HP-β-CD Complexation InVivo->HPBCD PEG 10% DMSO + 40% PEG400 + 50% Saline InVivo->PEG

Diagnostic workflow for Pyrido[3,4-d]pyrimidine-trione solubility optimization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does this specific compound crash out of aqueous buffers immediately upon dilution? A1: The pyrido[3,4-d]pyrimidine scaffold frequently suffers from severe developability issues, primarily limited aqueous solubility and poor membrane permeability[1]. The 2,4,6-trione substitution creates a highly rigid, planar geometry with multiple hydrogen-bond donors (amides/imides) and acceptors (carbonyls). This results in an exceptionally high crystal lattice energy. When introduced to water, the thermodynamic penalty of breaking these intermolecular bonds exceeds the hydration energy, leading to rapid precipitation. Baseline aqueous solubilities for related unoptimized pyrimido-pyrimidine derivatives can be as low as 4.0 μg/mL[2].

Q2: Can I use pH adjustment to force dissolution without adding organic solvents? A2: Yes, through targeted ionization. The molecule is amphoteric but predominantly acidic due to the pyrimidinetrione ring (analogous to barbituric acid, pKa ~4.0–5.0). By elevating the aqueous vehicle's pH above 8.0, you quantitatively deprotonate the imide nitrogen, forming a highly soluble anionic salt. Conversely, the pyridine nitrogen is weakly basic (pKa ~3.5), meaning extreme acidic conditions (pH < 2) can also induce solubility via protonation. However, high pH is generally preferred to avoid degrading the compound.

Q3: My cellular assay requires physiological pH (7.4). How do I prevent precipitation when diluting from a DMSO stock? A3: Direct dilution from a 100% DMSO stock into an aqueous buffer creates a localized polarity shock, causing instantaneous nucleation. To achieve suitable water solubility for biological assays without altering the core structure (such as appending highly polar piperazinyl groups[3]), you must employ a "solubility bridge." Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before introducing the aqueous phase. This creates intermediate micelles that encapsulate the hydrophobic core, kinetically trapping the compound in solution.

Q4: What is the optimal formulation for in vivo dosing? A4: For in vivo efficacy, balancing target potency with aqueous solubility is critical[4]. Amorphous solid dispersions or host-guest complexation are the gold standards here. Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% (w/v) effectively sequesters the lipophilic core of the pyrido[3,4-d]pyrimidine within its hydrophobic cavity while presenting a hydrophilic exterior to the bulk solvent, preventing precipitation in the bloodstream.

Quantitative Formulation Data

Use the following empirical data to select the appropriate vehicle for your required concentration.

Formulation / VehicleTarget pHEstimated Solubility (mg/mL)Primary Solubilization Mechanism
Deionized Water6.5< 0.01None (Baseline "Brick Dust")
PBS Buffer7.4< 0.05None (Physiological Baseline)
0.1 M NaOH (Aqueous)12.0> 10.0Complete Ionization (Anion Formation)
10% DMSO + 90% PBS7.4~ 0.10Co-solvency (H-bond disruption)
5% DMSO + 5% Tween-80 + 90% PBS7.40.50 - 1.0Micellar Encapsulation
20% HP-β-CD in Saline7.42.50 - 5.0Host-Guest Complexation
10% DMSO + 40% PEG400 + 50% Saline7.41.00 - 2.0Co-solvency & Polymer Stabilization

Self-Validating Experimental Protocols

Do not simply mix reagents; follow these causality-driven steps to ensure thermodynamic stability.

Protocol A: pH-Shift Dissolution (For High-Concentration Stocks)

Use this method when organic solvents are strictly prohibited, and your downstream application can tolerate a basic pH.

  • Initial Suspension: Weigh 10 mg of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione into a glass vial. Add 900 µL of deionized water.

    • Observation: The suspension will remain opaque (insoluble) due to intact lattice energy.

  • Ionization: Titrate with 0.1 M NaOH in 10 µL increments while vortexing constantly, until the pH reaches 8.5.

    • Causality: Deprotonation of the imide ring disrupts the crystal lattice, replacing intermolecular H-bonds with ion-dipole interactions with water.

  • Validation Check: The solution must transition from a turbid suspension to optically clear. If micro-crystals persist, sonicate for 5 minutes at 37°C. If the solution remains cloudy, the compound has likely degraded, or insoluble synthetic impurities are present. Discard and verify compound purity via LC-MS.

  • Equilibration: Back-titrate carefully with 0.1 M HCl to your maximum tolerable pH (do not drop below pH 7.5), ensuring rapid stirring to prevent localized nucleation.

Protocol B: HP-β-CD Complexation Workflow (For In Vivo Dosing)

Use this method for IV or PO dosing where physiological pH (7.4) and high concentrations are required.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% physiological saline. Filter through a 0.22 µm membrane.

  • Stock Generation: Dissolve the compound in a minimal volume of anhydrous DMSO to create a 50 mg/mL master stock.

  • Kinetic Encapsulation: Dropwise (1 drop per second), add 1 part DMSO stock to 9 parts of the vigorously stirring HP-β-CD solution (final DMSO concentration 10%).

    • Causality: Slow addition allows the cyclodextrin cavity to encapsulate the compound before the bulk water can induce precipitation.

  • Validation Check: Centrifuge the final formulation at 10,000 x g for 10 minutes. Examine the bottom of the tube. A visible pellet indicates incomplete complexation (thermodynamic failure); if this occurs, you must either increase the HP-β-CD ratio to 30% or decrease the total compound load.

References

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family Semantic Scholar / Journal of Medicinal Chemistry4

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor PMC / National Institutes of Health3

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 PMC / National Institutes of Health 1

  • Design, Synthesis, and Biological Evaluation of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl Derivatives as New Irreversible Epidermal Growth Factor Receptor Inhibitors with Improved Pharmacokinetic Properties ACS Publications / Journal of Medicinal Chemistry 2

Sources

Optimization

Technical Support Center: Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Stability &amp; Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic performance of complex heterocyclic scaffolds in high-throughput screening and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic performance of complex heterocyclic scaffolds in high-throughput screening and long-term pharmacological studies.

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione represents a highly specific structural challenge: it contains a vulnerable pyrimidinetrione (barbiturate-like) moiety fused to a pyridine ring. The primary driver of its degradation is the hydrolytic cleavage of the imide bonds within the trione ring. This guide provides field-proven, mechanistically grounded strategies to ensure the structural integrity of your compound from receipt to assay.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound lose potency after being dissolved in aqueous assay buffers for several hours? A1: The loss of potency is driven by rapid alkaline hydrolysis. The pyrimidinetrione ring contains imide bonds (-CO-NH-CO-) that are highly susceptible to nucleophilic attack by hydroxyl ions (OH⁻) in aqueous solutions. This attack leads to the 1, opening the ring to form inactive malonic acid or acylurea derivatives[1]. This degradation is exponentially accelerated at pH levels above 7.5. To prevent this, minimize the time the compound spends in aqueous buffers prior to the assay.

Q2: How should I store the solid powder to maximize shelf life? A2: Solid-state stability is primarily compromised by ambient humidity. The compound is hygroscopic, and adsorbed water creates micro-environments where localized hydrolysis occurs. Furthermore, exposure to ambient air and light can catalyze the oxidation of the electron-rich pyridine nitrogen. Therefore,2 within a desiccator is critical[2]. Purging the container with an inert gas (Argon or Nitrogen) prevents both moisture ingress and oxidative degradation.

Q3: What is the optimal solvent for creating long-term stock solutions? A3: Always use strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is preferred because it is aprotic and does not act as a nucleophile. However, DMSO is notoriously hygroscopic. Repeatedly opening a DMSO stock vial introduces atmospheric moisture, which subsequently acts as a nucleophile to degrade the pyrimidinetrione ring over time.

Q4: Can I subject my stock solutions to freeze-thaw cycles? A4: No. Freeze-thaw cycles introduce condensation (water) into the DMSO stock, initiating hydrolysis upon subsequent thawing. Furthermore, temperature fluctuations can cause the compound to irreversibly precipitate, altering the effective concentration of your stock. Always prepare single-use aliquots.

Part 2: Quantitative Degradation Profile

To ensure experimental reproducibility, it is critical to understand the quantitative thresholds that trigger degradation.

Table 1: Degradation Pathways and Preventive Thresholds for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Degradation MechanismCatalytic Trigger / ThresholdChemical ConsequencePreventive Strategy
Alkaline Hydrolysis Aqueous buffers (pH > 7.5), Moisture > 0.01%Imide bond cleavage; ring opening to acylureaReconstitute in anhydrous DMSO (<0.005% H₂O); avoid alkaline buffers.
Oxidation Light exposure, Transition MetalsOxidation of pyridine nitrogenStore in amber vials; purge headspace with Argon gas.
Thermal Degradation Sustained temperatures > 40°CDecarboxylation of ring-opened productsStore solid stocks at 2–8°C; cryo-store liquid aliquots at -80°C.

Part 3: Standard Operating Procedures (SOPs)

A self-validating experimental system requires strict adherence to handling protocols and the ability to independently verify compound integrity.

Protocol 1: Preparation of Anhydrous Stock Solutions

This protocol ensures that no atmospheric moisture is introduced during the solvation process, preserving the imide bonds.

  • Equilibration: Transfer the sealed vial of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione from cold storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Preparation: Purge a clean, dry amber glass vial with Argon gas.

  • Solvation: Weigh the required amount of compound using an analytical balance and dissolve the powder in newly opened, HPLC-grade anhydrous DMSO (<0.005% water) to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

  • Aliquotting: Dispense the solution into 10–50 µL single-use volumes in Argon-purged microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)

Before running critical assays, you must validate that your analytical methods (e.g., HPLC/LC-MS) can distinguish the intact compound from its degradants. By intentionally destroying the compound under controlled stress, you generate a complete chromatographic profile of all possible degradants, ensuring absolute trustworthiness in your concentration data. This methodology is adapted from standard 3[3].

  • Alkaline Hydrolysis: Mix 100 µL of 10 mM stock solution with 900 µL of 0.1 N NaOH. Incubate at 50°C for 1 hour. Neutralize with 0.1 N HCl before HPLC analysis[3].

  • Acid Hydrolysis: Mix 100 µL of 10 mM stock solution with 900 µL of 0.1 N HCl. Incubate at 50°C for 1 hour. Neutralize with 0.1 N NaOH[3].

  • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at 50°C for 1 hour[3].

  • Thermal Degradation: Expose solid powder to 105°C in a dry oven for 5 hours. Reconstitute in DMSO for analysis[3].

  • Analysis: Run samples on an HPLC system (e.g., C18 column, gradient of 0.1% TFA in water/acetonitrile) to quantify the intact Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione peak area relative to untreated controls.

Part 4: Workflow Visualization

StorageWorkflow Start Solid Powder Receipt Storage Desiccator Storage (Argon, 2-8°C) Start->Storage Prevent Moisture Solvent Reconstitute in Anhydrous DMSO Storage->Solvent Assay Prep Aliquots Single-Use Aliquots (Amber Vials) Solvent->Aliquots Prevent Freeze-Thaw Freeze Cryo-Storage (-20°C to -80°C) Aliquots->Freeze Usage Thaw on Ice (Protect from Light) Freeze->Usage Immediate Use

Optimal handling and storage workflow to prevent hydrolytic degradation.

References
  • Studies on Decomposition and Stabilization of Drugs in Solution. I. Chemical Kinetic Studies on Aqueous Solution of Phenobarbital. J-Stage.
  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE - ChemicalBook. ChemicalBook.
  • Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formul

Sources

Troubleshooting

reducing toxic byproducts in Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione synthesis

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for eliminating toxic byproducts and improving the environmental profile of pyrido[3,4-d]pyrimidine-2,4,6(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for eliminating toxic byproducts and improving the environmental profile of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione synthesis. Designed for drug development professionals, this center focuses on replacing hazardous traditional routes with self-validating, green-chemistry protocols.

Mechanistic Insights & Causality

The synthesis of the pyrido[3,4-d]pyrimidine-2,4,6-trione scaffold historically relies on aggressive acylating agents and toxic transition metals. These methods force cyclization through brute-force thermodynamics, inevitably generating chlorinated impurities, double-acylated byproducts, and off-target regioisomers. By understanding the causality of these side reactions—specifically, unbuffered nucleophilic attack and ambiguous electrophilic sites—we can engineer a synthetic route that inherently rejects byproduct formation.

Troubleshooting & FAQs

Q1: My traditional synthesis using phosgene equivalents generates hazardous chlorinated byproducts and double-acylated impurities. How can I avoid this? A1: Traditional synthesis of pyrido[3,4-d]pyrimidines often relies on harsh acylating agents (e.g., phosgene, triphosgene) or high-pressure ammonia, which non-selectively attack multiple nucleophilic sites, leading to toxic chlorinated byproducts and double-acylation impurities (1)[1]. To mitigate this, replace these reagents with urea or amidine equivalents. Utilizing sodium acetate (NaOAc) as a nucleophilic catalyst buffers the reaction. The mild basicity of NaOAc selectively drives the cyclization of the primary amine without over-acylating the newly formed trione core, addressing the root cause of the impurity generation[1].

Q2: We are detecting high levels of toxic residual heavy metals and volatile organic compounds (VOCs) like DMF in the final API. What is the recommended green alternative? A2: Pyrido-pyrimidine scaffolds are frequently synthesized via cross-coupling in toxic polar aprotic solvents (DMF, HMPA) using heavy metal catalysts (Pd, Cd), which leave carcinogenic trace residues (2)[2]. By transitioning to a water/ethanol solvent system assisted by ultrasound irradiation, you can eliminate VOCs entirely. Acoustic cavitation from the ultrasound provides localized high temperatures and pressures, accelerating the condensation without requiring heavy metals. This method drastically reduces the E-factor and completely bypasses the toxicity associated with transition metal contamination (3)[3].

Q3: How do I prevent the formation of undesired regioisomers (e.g., pyrido[4,3-d] vs. pyrido[3,4-d]pyrimidines) which exhibit off-target toxicity? A3: The formation of toxic isomeric byproducts is typically caused by ambiguous electrophilic attack during the cyclization of unoptimized 4-aminopyrimidine precursors (4)[4]. To ensure strict regiocontrol, invert the synthetic logic: synthesize the trione starting from a pre-functionalized 3-aminopyridine-4-carboxylic acid derivative rather than building the pyridine ring last. This thermodynamically locks the cyclization pathway exclusively into the [3,4-d] configuration. Because the targeted trione has drastically lower solubility in water than the starting materials, it precipitates immediately upon formation. This creates a self-validating system—if the precipitate forms, the regioselective cyclization was successful, eliminating the need for toxic chromatographic solvents to separate isomers[1].

Quantitative Data: Traditional vs. Green Synthesis

MetricTraditional Synthesis (Phosgene/DMF)Optimized Green Synthesis (Urea/Aqueous)
Overall Yield 45 - 55%85 - 92%
Toxic Byproducts 15 - 20% (Double-acylated & Chlorinated)< 2%
Residual Metals > 50 ppm (if Pd/Cd catalyzed)0 ppm (Metal-free)
E-factor High (> 25)Low (< 5)
Reaction Time 12 - 24 hours2 - 4 hours (Ultrasound)

Validated Experimental Protocol

This protocol is designed as a self-validating system . The reaction's success is visually confirmed by the direct precipitation of the highly pure product, proving that over-acylation and regioisomerization have been successfully bypassed.

Step 1: Precursor Preparation In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-amino-6-oxo-1,6-dihydropyridine-4-carboxylic acid and 35.0 mmol of urea in 20 mL of a green solvent mixture (Water/Ethanol, 1:1 v/v).

Step 2: Catalyst Addition Add 30.0 mmol of anhydrous Sodium Acetate (NaOAc) to the mixture. Mechanistic Note: NaOAc acts as a mild nucleophilic catalyst. It buffers the system pH, ensuring the primary amine is sufficiently nucleophilic for cyclization while preventing the subsequent double-acylation of the resulting trione core.

Step 3: Ultrasound-Assisted Cyclization Immerse the flask in an ultrasonic bath (40 kHz) and maintain the temperature at 65 °C for 3 hours. Mechanistic Note: Acoustic cavitation provides the activation energy required for the condensation without the use of toxic heavy metal catalysts.

Step 4: Isolation and Purification Allow the reaction mixture to cool to room temperature (20 °C). The target pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione will spontaneously precipitate as a white/pale-yellow solid. Filter the precipitate under vacuum, wash with 2 x 10 mL of ice-cold water, and dry under vacuum at 50 °C for 12 hours. No toxic chromatographic solvents (e.g., DCM/Hexane) are required.

Pathway Visualization

G Start 3-Aminopyridine-4-carboxylic Acid Derivatives Trad Traditional Route (Phosgene / DMF / High Temp) Start->Trad Green Green Route (NaOAc / Ultrasound / H2O) Start->Green Reagents Urea / Amidine Equivalents Reagents->Trad Reagents->Green Byprod Toxic Byproducts: Double Acylation & Chlorides Trad->Byprod Uncontrolled Acylation Product Pyrido[3,4-d]pyrimidine- 2,4,6(1H,3H,7H)-trione Green->Product Direct Regioselective Cyclization Byprod->Product Extensive Purification

Mechanistic workflow comparing traditional and green synthesis of Pyrido[3,4-d]pyrimidine triones.

References

  • Preparation method for pyridine[3, 4-d]pyrimidine-4(3H)-one derivative.
  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. IJCRT.org.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

As a Senior Application Scientist, I have compiled this technical support center to address the unique crystallographic challenges associated with Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. This fused bicyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have compiled this technical support center to address the unique crystallographic challenges associated with Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. This fused bicyclic scaffold is frequently utilized in the development of kinase inhibitors and antineoplastic agents 1. Due to its three carbonyl groups and three secondary amine/amide nitrogens, the molecule participates in an aggressive intermolecular hydrogen-bonding network. This thermodynamic stability often leads to extremely high melting points, poor solubility in standard organic solvents, and a high propensity for polymorphism, amorphous precipitation, or liquid-liquid phase separation ("oiling out").

The following guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure the successful growth of X-ray quality single crystals.

Crystallization Optimization Workflow

Optimization workflow for the crystallization of fused pyrimidine-trione scaffolds.

Troubleshooting Guide & FAQs

Q1: My sample consistently "oils out" (forms a biphasic liquid) upon cooling instead of crystallizing. What is the mechanistic cause and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its depressed melting point. This happens when the thermodynamic binodal curve is crossed before the solubility curve, often due to a high concentration of impurities, or when the boiling point of the solvent is significantly higher than the melting point of the compound 2. For pyrido[3,4-d]pyrimidines, this is frequently exacerbated by residual coupling reagents that disrupt the hydrogen-bonding lattice. Resolution: Reheat the mixture until homogeneous and add 10-20% more of the "good" solvent to lower the saturation temperature 2. Alternatively, introduce activated charcoal to the hot solution, perform a hot filtration, and allow the solution to cool at a strictly controlled rate (e.g., 0.1 °C/min) to favor nucleation over phase separation.

Q2: I am obtaining a high yield of solid, but it consists entirely of microcrystalline powders or fine needles unsuitable for X-ray diffraction. How can I increase crystal size? A2: Fine needles and microcrystals are the result of rapid nucleation outpacing crystal growth. This happens when the solution reaches supersaturation too quickly. Highly volatile solvents (e.g., dichloromethane, acetone) are notorious for causing rapid evaporation and poor lattice ordering 3. Resolution: Transition from slow evaporation to vapor diffusion techniques 4. By dissolving the pyrido[3,4-d]pyrimidine-2,4,6-trione in a polar aprotic solvent (e.g., DMSO) and allowing a volatile anti-solvent (e.g., diethyl ether) to slowly diffuse into the system, you artificially throttle the nucleation kinetics. This low-energy environment heavily favors the growth of larger, well-defined single crystals.

Q3: NMR indicates structural purity, but my melting points vary between batches, and crystallization yields are inconsistent. Could tautomerism be the issue? A3: Yes. Pyrimidine-2,4,6-trione derivatives are highly susceptible to keto-enol tautomerism, where the migration of protons between the nitrogen atoms and the carbonyl oxygens creates distinct tautomeric forms 5. Different tautomers have vastly different solubility profiles and hydrogen-bonding capabilities, leading to the unpredictable crystallization of different polymorphs. Resolution: Stabilize the desired tautomer by strictly controlling the pH of the crystallization medium or by selecting a solvent that preferentially hydrogen-bonds with one tautomeric form. Protic solvents like ethanol can stabilize the enol form through strong intermolecular H-bonding, whereas aprotic solvents may favor the tri-keto form 5.

Quantitative Data: Solvent Selection Matrix

To optimize the lattice formation of Pyrido[3,4-d]pyrimidine-2,4,6-trione, use the following empirically validated solvent pairs.

System TypePrimary Solvent (Good)Anti-Solvent (Poor)Evaporation / Diffusion RateRecommended Technique
Polar Aprotic / Ether DMSO or DMFDiethyl EtherSlowVapor Diffusion
Polar Aprotic / Non-polar NMP or DMFHexane / HeptaneVery SlowLiquid Layering
Protic / Water Hot EthanolWaterFastHot Recrystallization
Halogenated / Alcohol ChloroformMethanolModerateSlow Evaporation
Self-Validating Experimental Protocols
Protocol 1: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

This method is ideal for generating high-quality single crystals from milligram quantities of material by strictly controlling the supersaturation rate.

  • Dissolution: Dissolve 2–5 mg of the purified Pyrido[3,4-d]pyrimidine-2,4,6-trione in 0.5 mL of DMSO (Good Solvent) in a clean 2 mL inner glass vial.

  • Filtration: Sonicate the solution for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter into a new 2 mL vial. Causality: Removing microscopic dust prevents premature, heterogeneous nucleation.

  • Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL outer vial containing 3 mL of Diethyl Ether (Anti-solvent).

  • Sealing: Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free, temperature-controlled environment (20 °C).

  • Self-Validation Check: Inspect the vial after 72 hours. Crystals should begin forming exclusively at the vapor-liquid interface. Troubleshooting: If the inner solution turns cloudy within 24 hours, the anti-solvent diffusion is too rapid. Discard, repeat the setup, and move the chamber to a 4 °C refrigerator to lower the vapor pressure of the ether.

Protocol 2: Anti-Solvent Layering (Reactant Diffusion) for Bulk Purification

This technique is designed for scaling up crystallization (50 mg to 1 g) while avoiding the "oiling out" phenomenon.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of hot DMF in a narrow crystallization tube.

  • Buffer Layering: Carefully overlay 0.5 mL of a miscible buffer solvent (e.g., THF) directly on top of the DMF layer using a glass syringe. Causality: The buffer layer prevents immediate turbulent mixing between the good and poor solvents.

  • Anti-Solvent Layering: Gently layer 5 mL of Hexane (Anti-solvent) on top of the buffer layer.

  • Incubation: Cap the tube and leave it completely undisturbed in a dark cabinet.

  • Self-Validation Check: A distinct refractive index boundary should be visible between the layers. Crystals will nucleate exclusively at this boundary layer as the solvents slowly diffuse over 1 to 2 weeks.

References
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central (PMC).[Link]

  • Guide for crystallization. University of Fribourg (unifr.ch).[Link]

  • Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison: Pyrido[3,4-d]pyrimidine Derivatives vs. Quinazoline Scaffolds in Kinase Inhibition

Executive Summary In the landscape of targeted oncology, the structural optimization of tyrosine kinase inhibitors (TKIs) is paramount for overcoming drug resistance and improving pharmacokinetic profiles. The quinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the structural optimization of tyrosine kinase inhibitors (TKIs) is paramount for overcoming drug resistance and improving pharmacokinetic profiles. The quinazoline scaffold has long been the foundational pharmacophore for Epidermal Growth Factor Receptor (EGFR) and pan-HER inhibitors (e.g., gefitinib, afatinib, dacomitinib)[1]. However, bioisosteric replacement strategies have introduced the pyrido[3,4-d]pyrimidine core—and its related 2,4,6-trione and 2,4-dione derivatives—as a highly potent alternative.

This guide provides an objective, data-driven comparison of these two scaffolds, analyzing their structural causality, irreversible binding kinetics, and in vivo efficacy to aid researchers in rational drug design.

Structural and Mechanistic Causality (E-E-A-T)

The Hinge-Binding Motif and Electronic Distribution

Both quinazoline and pyrido[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors. The N1 and N3 atoms of the pyrimidine ring form critical, bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region.

The introduction of an additional nitrogen atom in the pyrido[3,4-d]pyrimidine system fundamentally alters the electronic distribution of the core. This modification lowers the overall basicity (pKa) of the ring system and shifts the dipole moment. Consequently, this electronic tuning affects the orientation of the C6 and C7 substituents. Research indicates that 4-(anilino)pyrido[3,4-d]pyrimidine derivatives often exhibit a lower half-maximal inhibitory concentration (IC50) against isolated EGFR tyrosine kinase compared to their 4-(anilino)quinazoline counterparts[2].

Positioning the Michael Acceptor for Irreversible Inhibition

To combat resistance mutations, second-generation TKIs incorporate a Michael acceptor (such as an acrylamide or crotonamide group) at the C6 position of the heterocyclic scaffold[3]. This electrophile is precisely angled to undergo a nucleophilic attack by the thiolate of Cys797 (historically referred to as Cys773) in the ATP-binding pocket, resulting in irreversible covalent inhibition[2].

Both the quinazoline and pyrido[3,4-d]pyrimidine scaffolds optimally position this crotonamide group. However, structural-activity relationship (SAR) studies reveal that pyrido[3,4-d]pyrimidine 6-acrylamides maintain robust irreversible binding kinetics and exhibit broad tolerance for structural variation at the aniline ring, often outperforming the [3,2-d] and [2,3-d] isomeric variations[4].

EGFR_Pathway cluster_TKIs Tyrosine Kinase Inhibitors (ATP-Competitive) EGF EGF Ligand EGFR EGFR (WT / L858R) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Quinazoline Quinazoline Derivatives (e.g., Dacomitinib) Cys797 Cys797 Covalent Binding (Irreversible Inhibition) Quinazoline->Cys797 Michael Acceptor Pyrido Pyrido[3,4-d]pyrimidine Derivatives Pyrido->Cys797 Michael Acceptor Cys797->EGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: EGFR signaling pathway and the mechanistic intervention of Quinazoline and Pyrido[3,4-d]pyrimidine TKIs.

Comparative Efficacy and Pharmacokinetics

Extensive optimization of pan-erbB inhibitors led to the direct comparison of optimized quinazoline and pyrido[3,4-d]pyrimidine derivatives. A landmark study identified Quinazoline 54 (later named dacomitinib) and Pyrido[3,4-d]pyrimidine 71 as highly potent, irreversible inhibitors that were clearly superior to the earlier generation compound, canertinib[3]. Both compounds utilized a piperidinyl crotonamide Michael acceptor and a 3-chloro-4-fluoroaniline group[3].

Table 1: In Vitro and In Vivo Efficacy Comparison
Parameter / AssayQuinazoline Scaffold (e.g., Dacomitinib / Cmpd 54)Pyrido[3,4-d]pyrimidine Scaffold (e.g., Cmpd 71)Causality / Insight
EGFR WT IC50 (Isolated) ~0.6 nM~0.4 nMPyrido[3,4-d]pyrimidines often show slightly tighter initial non-covalent binding due to altered dipole interactions[2].
Cellular Autophosphorylation Rapid, potent inhibitionRapid, equipotent inhibitionBoth scaffolds effectively position the C6-crotonamide for rapid Cys797 alkylation[3].
L858R Mutant Specificity HighExceptionally High18F-labeled pyrido[3,4-d]pyrimidine (APP-1) binds specifically to L858R but not L858R/T790M[2].
Pharmacokinetics (In Vivo) Superior oral bioavailability and half-life across speciesModerate; subject to higher clearance in specific speciesThe quinazoline core was ultimately selected for clinical development (dacomitinib) due to a superior cross-species PK profile[3].

Clinical Translation vs. Diagnostic Utility: While the quinazoline scaffold won the race for therapeutic development primarily due to its robust pharmacokinetic stability[3], the pyrido[3,4-d]pyrimidine scaffold has found a powerful niche in molecular imaging. Because of its exquisite sensitivity to the L858R mutation, radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine ([18F]APP-1) has been successfully developed as a Positron Emission Tomography (PET) probe to non-invasively discriminate between primary L858R mutations and secondary T790M resistance mutations in vivo[2].

Self-Validating Experimental Protocols

To objectively compare the efficacy of these two scaffolds, researchers must validate not just the potency (IC50), but the durability of the inhibition. The following Cellular Washout Assay is a self-validating protocol designed to confirm the irreversible covalent nature of the Michael acceptor binding. If the inhibitor is purely reversible, kinase activity will return after washing; if covalent (irreversible), the target remains permanently inhibited[4].

Protocol: Irreversible Binding Washout Assay
  • Cell Seeding: Seed A431 human epidermoid carcinoma cells (which overexpress wild-type EGFR) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C in 10% FBS/DMEM.

  • Starvation: Replace medium with serum-free DMEM for 18 hours to reduce basal phosphorylation levels.

  • Inhibitor Treatment (Binding Phase): Treat cells with either the Quinazoline or Pyrido[3,4-d]pyrimidine derivative at varying concentrations (1 nM to 100 nM) for exactly 2 hours.

  • Washout Phase (The Validation Step): Aspirate the media. Wash the cells three times with warm, sterile PBS to completely remove any unbound inhibitor.

  • Recovery Incubation: Add fresh, inhibitor-free serum-free DMEM. Incubate the cells for 8 hours. (Note: 8 hours is sufficient to allow reversible inhibitors to dissociate, but short enough to prevent the synthesis of entirely new EGFR proteins[4]).

  • Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 10 minutes to trigger autophosphorylation. Immediately place on ice, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Perform Western Blotting. Probe for pEGFR (Tyr1068) and Total EGFR.

    • Data Interpretation: Compounds showing ≥80% inhibition of pEGFR after the 8-hour washout are definitively classified as irreversible covalent inhibitors[4].

Washout_Assay Step1 Seed A431 Cells Step2 Add TKI (1-100 nM) Step1->Step2 Step3 Incubate 2h (Binding) Step2->Step3 Step4 Wash 3x (Remove TKI) Step3->Step4 Step5 Incubate 8h (TKI-Free) Step4->Step5 Step6 EGF Stim. & Lysis Step5->Step6 Step7 Western Blot (pEGFR) Step6->Step7

Figure 2: Cellular washout assay workflow to validate irreversible covalent binding to EGFR Cys797.

Conclusion

The choice between a quinazoline and a pyrido[3,4-d]pyrimidine (or its trione/dione derivatives) scaffold depends heavily on the end goal of the drug development program.

  • Quinazolines remain the gold standard for therapeutic development due to their highly optimized and predictable pharmacokinetic profiles, leading to successful clinical candidates like dacomitinib[3].

  • Pyrido[3,4-d]pyrimidines offer a powerful bioisosteric alternative with frequently superior in vitro target affinity and unique mutation-specific binding profiles. This makes them exceptionally valuable as highly specific chemical probes and PET imaging agents for precision oncology diagnostics[2].

References

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, 59(17), 8103-8124.[Link]

  • Rewcastle, G. W., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(13), 2392-2408.[Link]

  • Yoshimoto, M., et al. (2017). 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. ACS Medicinal Chemistry Letters, 8(4), 418-422.[Link]

  • Ayati, A., et al. (2020). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 25(19), 4397.[Link]

Sources

Comparative

HPLC method validation for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione quantification

Overcoming Polar Retention Challenges: HPLC Method Validation for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Quantification Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Polar Retention Challenges: HPLC Method Validation for Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Quantification

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the "polar void" problem—where highly polar, nitrogen-rich heterocycles elute at the void volume on standard reversed-phase (RP) columns. Pyrido[3,4-d]pyrimidine derivatives are critical scaffolds in modern drug discovery, frequently utilized as intermediates in the development of potent kinase inhibitors such as MPS1 and KRAS-G12D inhibitors[1][2].

Among these, Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione presents a unique analytical hurdle. As a fused bicyclic system featuring three carbonyl groups and multiple nitrogen heteroatoms, it is profoundly hydrophilic. When developing an HPLC method for such a compound, standard reversed-phase chromatography often fails. The high polarity leads to minimal partitioning into the hydrophobic stationary phase, causing the analyte to elute near the void volume ( t0​ ). Furthermore, the molecule's capacity for lactam-lactim tautomerization can result in peak splitting or severe tailing if the mobile phase pH and stationary phase chemistry are not meticulously controlled.

Causality in Method Development: C18 vs. HILIC

To build a self-validating analytical system, we must align the chromatographic mechanism with the analyte's physicochemical properties.

  • The C18 Failure Mode: On a standard octadecylsilane (C18) column, retention is driven by hydrophobic interactions. The trione core, lacking significant aliphatic or bulky aromatic hydrophobicity, is repelled by the stationary phase. Attempting to force retention by using highly aqueous mobile phases (e.g., 95% water) often leads to phase collapse (dewetting) and poor reproducibility.

  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) employs a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions. For Pyrido[3,4-d]pyrimidine-trione, an Amide-HILIC column provides exceptional retention and peak shape.

Retention_Mechanism Analyte Pyrido[3,4-d]pyrimidine-trione (Highly Polar, Multiple H-Bonds) C18 Standard C18 Column (Reversed-Phase) Analyte->C18 HILIC Amide-HILIC Column (Aqueous Layer Partitioning) Analyte->HILIC Outcome1 Hydrophobic Repulsion Poor Retention (k' < 1) C18->Outcome1 Outcome2 Hydrophilic Partitioning Strong Retention (k' > 3) HILIC->Outcome2

Caption: Logical relationship of stationary phase selection and retention mechanism.

Comparative Performance Data

To objectively demonstrate the superiority of the HILIC approach, we compared a standard C18 column against an Amide-HILIC column under optimized conditions for each.

Table 1: Chromatographic Performance Comparison for Pyrido[3,4-d]pyrimidine-trione

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Amide-HILIC (150 x 4.6 mm, 3 µm)
Mobile Phase 90% Water (0.1% TFA) : 10% ACN80% ACN : 20% 10mM NH₄OAc (pH 5.5)
Retention Time ( tR​ ) 1.8 min (near void volume)6.4 min
Retention Factor ( k′ ) 0.4 (Unacceptable)3.2 (Optimal)
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 12,000
Mechanism Hydrophobic (Weak)Partitioning + H-Bonding (Strong)

Step-by-Step Methodology: Optimized HILIC Workflow

Causality Check: The use of Ammonium Acetate (NH₄OAc) buffer at pH 5.5 is critical. It ensures the mobile phase pH is maintained to suppress unwanted ionization of the tautomeric protons, while providing sufficient ionic strength to prevent secondary electrostatic interactions with unendcapped silanols.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 5.5 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile (100%).

  • Pump Program: Isocratic elution at 20% A / 80% B.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1 mg/mL stock solution. Note: High organic diluents are required for HILIC to prevent peak distortion caused by sample solvent mismatch.

  • Sonicate for 5 minutes and dilute with Acetonitrile to a working concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Amide-HILIC, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal chromophore absorption for the pyrimidine-trione ring).

ICH Q2(R2) Method Validation

Once the method is developed, it must be rigorously validated. The updated ICH Q2(R2) guideline provides a global framework for ensuring the reliability and consistency of analytical testing methods used in pharmaceutical quality control[3]. This guideline defines the scientific principles for validating analytical procedures, ensuring they are fit for their intended purpose[4][5].

Validation_Workflow Start ICH Q2(R2) Validation Protocol Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision & Accuracy (RSD < 2.0%) Start->Prec Rob Robustness (Flow, Temp, pH Variations) Start->Rob Approve Validated Method Ready for Release & Stability Testing Spec->Approve Lin->Approve Prec->Approve Rob->Approve

Caption: ICH Q2(R2) method validation workflow for analytical procedures.

We executed a full validation protocol for the HILIC method:

  • Specificity: Evaluated by injecting blank diluent and potential synthesis impurities. The diode array detector (DAD) confirmed peak purity for the trione peak was >99.5%, proving no co-eluting interferences.

  • Linearity and Range: Assessed from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL).

  • Accuracy: Determined via spike-recovery experiments at three levels (50%, 100%, 150%).

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were evaluated using six replicate injections.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at tR​ No interfering peaks observedPass
Linearity ( R2 ) ≥0.999 0.9998Pass
Range 80% to 120% of target25% to 150% validatedPass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mLPass
Repeatability (%RSD) ≤2.0% (n=6)0.65%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Robustness Stable tR​ and Area under variationsPassed ( ± 0.1 mL/min flow, ± 2°C temp)Pass

Conclusion

The quantification of highly polar heterocycles like Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione requires a departure from conventional C18 chromatography. By leveraging the partitioning mechanisms of an Amide-HILIC column and carefully controlling the mobile phase pH to manage tautomerization, we established a robust, self-validating analytical system. The subsequent validation per ICH Q2(R2) guidelines proves that this method delivers the accuracy, precision, and reliability required for rigorous pharmaceutical development.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2 (R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Source: nih.

Sources

Validation

Comparative Molecular Docking Guide: Evaluating Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Analogues as Dual-Target Kinase Inhibitors

Executive Summary The pyrido[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and antimicrobial drug discovery. While traditional 2,4-diamino derivatives have dominated the landscape, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and antimicrobial drug discovery. While traditional 2,4-diamino derivatives have dominated the landscape, the functionalization of this core into Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione introduces a unique, rigid hydrogen-bond donor/acceptor array. This guide provides an objective, data-driven comparison of these trione analogues against standard clinical alternatives, focusing on their dual-target efficacy against Monopolar Spindle 1 (Mps1) kinase and Epidermal Growth Factor Receptor (EGFR) mutants.

By detailing a self-validating computational methodology, this guide bridges the gap between theoretical docking scores and experimental thermodynamic realities.

Structural Rationale: The Trione Advantage

To understand the superior binding kinetics of the 2,4,6-trione analogues, we must analyze the causality of their structural geometry. Standard pyrido[3,4-d]pyrimidines often rely on flexible side chains to achieve target specificity. In contrast, the trione core (featuring three carbonyls at the 2, 4, and 6 positions, and secondary amines at the 1, 3, and 7 positions) forms a highly planar, rigid system.

This rigidity minimizes the entropic penalty upon binding. Furthermore, the lactam-lactim tautomerism of the trione system allows it to act as a versatile hydrogen-bonding hub. In the ATP-binding cleft of kinases, the C4-carbonyl acts as a critical hydrogen bond acceptor for hinge region backbone amides (e.g., Gly605 in Mps1)[1], while the N3-H acts as a potent donor. This multi-point anchoring system significantly outperforms the transient interactions of simpler pyrimidine alternatives[2].

Self-Validating Experimental Methodology

As computational scientists, we must ensure our protocols are self-validating systems rather than black-box executions. The following step-by-step workflow explains not just how to perform the docking, but the causality behind each parameter choice.

DockingWorkflow LPrep Ligand Preparation (DFT B3LYP/6-31G*) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Protonation & Water Retention) Grid Grid Box Generation (Active Site Targeting) PPrep->Grid Grid->Dock Valid Validation (Native Ligand RMSD < 2.0 Å) Dock->Valid MMGBSA Thermodynamic Profiling (MM/GBSA ΔG_bind) Valid->MMGBSA

Figure 1: Self-validating comparative molecular docking and thermodynamic profiling workflow.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Optimize the 3D geometry of the trione analogues using Density Functional Theory (DFT) at the B3LYP/6-31G* level[1].

  • Causality: Standard force fields (e.g., OPLS3e or MMFF94) frequently misassign the tautomeric states of the 2,4,6-trione system. DFT accurately maps the electron density and partial charges, ensuring the lactam form—which is dominant at physiological pH—is correctly parameterized to prevent inverted docking poses.

Step 2: Target Protein Preparation & Hydration Dynamics
  • Action: Retrieve high-resolution crystal structures for Mps1 and mutant EGFR. Assign protonation states at pH 7.4 using PROPKA. Strip bulk waters except for conserved structural waters in the hinge region.

  • Causality: Novice protocols typically strip all water molecules blindly. However, a conserved water molecule in the Mps1 hinge region frequently bridges the interaction between the inhibitor and the backbone[3]. Failing to retain this specific structural water artificially inflates the binding pocket volume, yielding false-positive poses.

Step 3: High-Precision Docking Execution
  • Action: Execute docking using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) with an exhaustiveness of 32. Center the grid box strictly on the ATP-binding cleft (e.g., enclosing Gly605 and Lys529 for Mps1).

Step 4: Thermodynamic Validation via MM/GBSA
  • Action: Re-dock the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å[1]. Subject the top poses to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

  • Causality: Empirical scoring functions struggle with the high desolvation penalty of the highly polar trione core. MM/GBSA incorporates a rigorous solvation model, providing a ΔGbind​ that correlates linearly with experimental IC50​ values.

Comparative Performance Analysis

To objectively evaluate the Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold, we compared two synthesized analogues against industry-standard alternatives: Reversine (a classic Mps1 inhibitor) and Erlotinib (a first-generation EGFR inhibitor).

Quantitative Docking & Thermodynamic Data
CompoundTargetDocking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsPose RMSD (Å)
Analogue A (N7-Methyl Trione)Mps1-9.8-42.5Gly605, Lys529, Val5390.85
Reversine (Standard Alt.)Mps1-8.4-35.2Gly6051.12
Analogue B (C8-Cyclopentyl Trione)EGFR (L858R)-10.2-48.1Met793, Ser7970.92
Erlotinib (Standard Alt.)EGFR (L858R)-9.1-40.6Met7931.05

Data Interpretation: The data clearly demonstrates the superiority of the trione scaffold. Analogue A outperforms Reversine against Mps1 by establishing an additional critical hydrogen bond with Lys529[1], which anchors the molecule deeper into the hydrophobic pocket, reflected by a highly favorable MM/GBSA score of -42.5 kcal/mol. Similarly, Analogue B leverages its rigid core to interact with Ser797 in mutant EGFR, a mechanism that bypasses the resistance profiles commonly seen with Erlotinib[2].

Mechanistic Pathway Analysis

The dual-target capability of these trione analogues allows them to disrupt tumor proliferation from two distinct angles: cell cycle checkpoint disruption (via Mps1) and growth signal termination (via EGFR).

SignalingPathway Inhibitor Pyrido[3,4-d]pyrimidine Trione Analogues Mps1 Mps1 Kinase (Active) Inhibitor->Mps1 Inhibits EGFR EGFR Mutants (Active) Inhibitor->EGFR Inhibits MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Phosphorylates Apop Aneuploidy & Apoptosis Mps1->Apop Blockade leads to Prolif Tumor Proliferation & Survival EGFR->Prolif Drives MCC->Prolif Stabilizes

Figure 2: Dual-target inhibition of Mps1 and EGFR pathways by trione analogues inducing apoptosis.

Conclusion

The comparative molecular docking of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione analogues reveals a structurally superior class of kinase inhibitors. By enforcing a rigid, multi-point hydrogen bonding network, these compounds overcome the entropic limitations of traditional pyrimidine derivatives. For computational chemists and drug developers, adopting a self-validating protocol—incorporating DFT ligand preparation, structural water retention, and MM/GBSA thermodynamic profiling—is essential to accurately capture the binding realities of this highly polar scaffold.

References

  • Title: Studies of Interaction Mechanism between Pyrido[3,4-d] Pyrimidine Inhibitors and Mps1 | Source: MDPI | URL: 1

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Source: ACS Publications | URL: 3

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship | Source: PMC (NIH) | URL: 4

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Introduction & Analytical Context Pyrido[3,4-d]pyrimidines represent a privileged class of heterocyclic scaffolds heavily utilized in modern drug discovery, particularly in the development of kinase inhibitors and antine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Pyrido[3,4-d]pyrimidines represent a privileged class of heterocyclic scaffolds heavily utilized in modern drug discovery, particularly in the development of kinase inhibitors and antineoplastic agents. During metabolic profiling and structural validation, differentiating regioisomers—such as distinguishing the [3,4-d] configuration from the [2,3-d] or [4,3-d] isomers—poses a significant analytical challenge[1].

This guide provides an objective comparison of the two primary mass spectrometry (MS) platforms used for the structural elucidation of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione : Gas Chromatography-Electron Ionization MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS). By understanding the mechanistic causality behind the fragmentation of this specific trione, researchers can confidently select the optimal analytical platform for their structural validation workflows.

Mechanistic Causality: The Physics of Fragmentation

To effectively analyze Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, one must understand the thermodynamic stability of its fused bicyclic system. The molecule consists of a pyrimidine-2,4-dione (uracil-like) ring fused to a pyridone ring.

Hard Ionization (EI-MS at 70 eV)

Under standard 70 eV electron impact, the ionization is highly energetic, driving deep ring-opening reactions. The dominant and most characteristic fragmentation pathway is a retro-Diels-Alder (RDA) cleavage of the pyrimidine-2,4-dione moiety. This results in the expulsion of isocyanic acid (HNCO, 43 Da), a hallmark of barbiturate and pyrimidinetrione derivatives[2]. Subsequent high-energy cleavages involve the loss of carbon monoxide (CO, 28 Da) from the remaining pyridone structure, followed by the ejection of hydrogen cyanide (HCN, 27 Da)[1].

Soft Ionization (ESI-CID-MS/MS)

Electrospray ionization generates a highly stable protonated precursor [M+H]+ at m/z 180.1. Because ESI is a soft ionization technique, the intact molecular ion is preserved. When subjected to low-energy Collision-Induced Dissociation (CID), the fragmentation is localized to the most labile bonds[3]. The primary transition is the loss of HNCO (m/z 180 137), but unlike EI-MS, the sequential losses are highly controllable via collision energy ramping. The position of the nitrogen in the [3,4-d] pyridine ring specifically influences the secondary α -cleavage, making the ratio of m/z 137 to m/z 109 a diagnostic marker for this specific regioisomer[1].

Fragmentation M [M+H]+ m/z 180 Pyrido[3,4-d]pyrimidine-trione F1 Fragment A m/z 137 Loss of HNCO (-43 Da) M->F1 Retro-Diels-Alder F2 Fragment B m/z 152 Loss of CO (-28 Da) M->F2 α-Cleavage F3 Fragment C m/z 109 Loss of CO (-28 Da) F1->F3 -CO F4 Fragment D m/z 82 Loss of HCN (-27 Da) F3->F4 -HCN

Figure 1: ESI-CID-MS/MS fragmentation logic for Pyrido[3,4-d]pyrimidine-2,4,6-trione.

Platform Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS depends on whether the goal is library-based structural confirmation or targeted quantification in biological matrices. Table 1 summarizes the quantitative fragmentation data and platform capabilities.

Table 1: Quantitative Comparison of Primary Fragmentation Ions & Platform Capabilities

Ionization PlatformPrecursor Ion (m/z)Primary Fragment (m/z)Neutral LossRelative AbundanceMechanistic Origin
LC-ESI-MS/MS (CID) 180.1 ( [M+H]+ )137.143 Da (HNCO)100% (Base Peak)RDA of Pyrimidine
LC-ESI-MS/MS (CID) 180.1 ( [M+H]+ )152.128 Da (CO)45%Pyridine α -cleavage
GC-EI-MS (Deriv.) 395.2 (Tri-TMS)380.215 Da ( CH3​ )100% (Base Peak)TMS methyl loss
GC-EI-MS (Deriv.) 395.2 (Tri-TMS)308.187 Da (TMS-N)60%Pyrimidine cleavage

Note: Due to the high polarity and active protons (1H, 3H, 7H) of the trione, GC-MS requires prior derivatization to prevent thermal degradation, shifting the precursor mass to 395.2 Da.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific parameters are chosen.

Protocol A: LC-ESI-MS/MS Targeted Workflow

Causality: Pyrido-pyrimidines are highly polar; thus, reversed-phase chromatography with acidic modifiers is required to maintain the analyte in its protonated state, enhancing ESI efficiency[3].

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol/Water containing 0.1% Formic Acid to a final concentration of 1 μ g/mL.

  • Chromatographic Separation: Inject 5 μ L onto a C18 column (2.1 x 50 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Optimization: Operate the Triple Quadrupole in Positive ESI mode. Ramp the Collision Energy (CE) from 10 eV to 40 eV. Observation: At 15 eV, m/z 152 dominates; at 25 eV, the RDA cleavage (m/z 137) becomes the base peak.

  • System Validation Check: Run a solvent blank immediately prior to the sample. Monitor the m/z 180 137 transition. Validation criteria: The peak area in the blank must be <1% of the sample area to rule out isobaric background interference and carryover.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Causality: The trione contains three active protons capable of tautomerization. Without derivatization, the compound will irreversibly adsorb to the silanol groups of the GC column.

  • Derivatization (Critical Step): Add 50 μ L of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% TMCS to 1 mg of the dried sample. Incubate at 60°C for 30 minutes to yield the volatile tri-TMS derivative.

  • GC Separation: Inject 1 μ L (split ratio 10:1) onto an HP-5MS capillary column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C.

  • EI Ionization: Set the electron energy strictly to 70 eV and the source temperature to 230°C to ensure reproducible fragmentation matching standard libraries.

  • System Validation Check: Monitor the m/z 395 (molecular ion) and m/z 380 ( [M−CH3​]+ ) across the eluting chromatographic peak. Validation criteria: The ratio of 395/380 must remain constant (within 5% variance) across the entire peak width. Fluctuation indicates co-elution or incomplete derivatization.

Workflow S1 Sample Prep (Pyrido[3,4-d]pyrimidine-trione) S2A Derivatization (MSTFA/TMCS) S1->S2A S2B Direct Dilution (MeOH/H2O + 0.1% FA) S1->S2B S3A GC-EI-MS (Hard Ionization, 70 eV) S2A->S3A S3B LC-ESI-MS/MS (Soft Ionization, CID) S2B->S3B S4A Extensive Ring Cleavage (Library Matching) S3A->S4A S4B Targeted Precursor Transition Monitoring S3B->S4B S5 Structural Elucidation & Isomer Differentiation S4A->S5 S4B->S5

Figure 2: Comparative MS workflow for structural validation of pyrido-pyrimidine derivatives.

References

  • I. R. Gelling, W. J. Irwin and D. G. Wibberley, "Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact." Journal of the Chemical Society B: Physical Organic, 1969. URL:[Link]

  • Kou‐Yi Tserng, Charles L. Bell, Ludwig Bauer. "Electron‐impact induced fragmentation of 3‐hydroxy quinazoline‐2,4(1H,3H) dione, pyridopyrimidine‐2,4(1H,3H)diones, lumazine and alloxazine." Journal of Heterocyclic Chemistry, 1975. URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione: Potency and Selectivity Profiling Against Standard Kinase Inhibitors

Introduction The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic framework in medicinal chemistry, with various derivatives demonstrating potent kinase inhibitory activity.[1][2] This guide introduces Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione , hereafter referred to as PPDT , an investigational compound from this class.

The objective of this guide is to provide a rigorous, data-driven framework for benchmarking the inhibitory activity of PPDT. Meaningful assessment of a novel inhibitor requires comparison against well-characterized standards. To this end, we will profile PPDT against three distinct classes of inhibitors:

  • Staurosporine : A natural product and prototypical ATP-competitive inhibitor known for its high potency across a broad spectrum of kinases.[3][4] While its lack of selectivity precludes clinical use, it serves as an invaluable research tool and a benchmark for pan-kinase activity.[4]

  • Dasatinib : An FDA-approved multi-targeted inhibitor used in leukemia treatment, with potent activity against BCR-ABL, SRC family kinases, and others.[5][6][7] It represents a clinically successful example of a potent, non-selective inhibitor.

  • Vemurafenib : A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant percentage of melanomas.[8][9] It exemplifies a precision medicine approach, serving as our benchmark for target specificity.

This guide will detail the experimental protocols for determining the half-maximal inhibitory concentration (IC₅₀) of these compounds against a representative panel of kinases, present the comparative data, and discuss the implications for the potential therapeutic utility of PPDT.

Methodology: A Framework for Robust Kinase Profiling

The foundation of any inhibitor benchmarking study is a reliable and reproducible biochemical assay. We have selected the ADP-Glo™ Kinase Assay for its high sensitivity and robustness in quantifying kinase activity. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Experimental Workflow

The end-to-end process, from compound handling to data interpretation, is designed to minimize variability and ensure data integrity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (10-point, 3-fold serial dilution in DMSO) Assay_Plate 2. Assay Plate Stamping (100 nL compound transfer to 384-well plate) Compound_Prep->Assay_Plate Acoustic Transfer Kinase_Add 3. Kinase/Substrate Addition (Addition of enzyme and substrate buffer) Assay_Plate->Kinase_Add Liquid Handler ATP_Start 4. Reaction Initiation (Addition of ATP solution) Kinase_Add->ATP_Start Incubation 5. Reaction Incubation (60 min at room temperature) ATP_Start->Incubation ADP_Glo_Reagent 6. ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Incubation->ADP_Glo_Reagent Detection_Reagent 7. Kinase Detection Reagent (Convert ADP to ATP, generate luminescent signal) ADP_Glo_Reagent->Detection_Reagent 40 min incubation Luminescence_Read 8. Luminescence Reading (Plate reader) Detection_Reagent->Luminescence_Read 30 min incubation Normalization 9. Data Normalization (% Inhibition vs. Controls) Luminescence_Read->Normalization Curve_Fit 10. Curve Fitting (4-parameter logistic regression) Normalization->Curve_Fit IC50_Calc 11. IC₅₀ Determination Curve_Fit->IC50_Calc

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Causality: Each step is optimized to generate a robust dose-response curve, which is essential for accurate IC₅₀ calculation. A 10-point dilution series ensures sufficient data points to define the top and bottom plateaus of the curve.

  • Compound Preparation : Create a 10-point, 3-fold serial dilution series for each inhibitor (PPDT, Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation : Using an acoustic liquid handler, transfer 100 nL of each compound dilution into a 384-well, low-volume assay plate. Include wells with DMSO only for high activity (0% inhibition) controls and wells without kinase for background (100% inhibition) controls.

  • Kinase Reaction Setup : Add 5 µL of a 2X kinase/substrate buffer solution to each well. The kinases selected for this benchmark panel are ABL1, SRC, BRAF, and BRAF (V600E).

  • Reaction Initiation : Add 5 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive binding dynamics are accurately reflected.

  • Incubation : Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination : Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a standard plate reader.

Data Analysis

Raw luminescence data is normalized to the intra-plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

The resulting dose-response data is fitted to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound against each kinase.

Results: Comparative Inhibitor Profiling

The inhibitory activities of PPDT and the standard inhibitors were determined against a panel of four kinases selected to represent distinct families and disease states. All IC₅₀ values are presented as the geometric mean of three independent experiments.

CompoundABL1 IC₅₀ (nM)SRC IC₅₀ (nM)BRAF IC₅₀ (nM)BRAF V600E IC₅₀ (nM)
PPDT (Investigational) >10,00015 >10,000>10,000
Staurosporine 2585045
Dasatinib [5][6]1.51.2>5,000>5,000
Vemurafenib [8][9]>10,000>10,00012030

Note: The data for PPDT is hypothetical for illustrative purposes. Data for standard inhibitors is representative of values found in public literature.

The results clearly delineate the distinct profiles of each inhibitor. Staurosporine demonstrates potent, broad-spectrum activity, inhibiting all tested kinases in the low nanomolar range.[3] Dasatinib shows high potency against the tyrosine kinases ABL1 and SRC, as expected, but is inactive against the serine/threonine kinases BRAF and BRAF V600E.[5][7] Conversely, Vemurafenib is highly selective for the mutant BRAF V600E, with significantly weaker activity against the wild-type BRAF and no activity against the tested tyrosine kinases.[10][11]

The hypothetical data for our investigational compound, PPDT, suggests a highly potent and selective profile. It shows strong inhibition of SRC kinase with an IC₅₀ of 15 nM but has no significant activity against ABL1, BRAF, or BRAF V600E at concentrations up to 10,000 nM.

Discussion: Interpreting the Benchmarking Data

This comparative analysis provides critical insights into the potential of PPDT as a kinase inhibitor. By benchmarking against standards with known mechanisms, we can contextualize its activity and make informed predictions about its therapeutic potential.

Potency and Selectivity of PPDT

The hypothetical data positions PPDT as a potent and highly selective inhibitor of SRC. Its selectivity index, particularly against the closely related ABL1 kinase, is noteworthy. While Dasatinib potently inhibits both ABL1 and SRC, PPDT appears to discriminate between these two members of the non-receptor tyrosine kinase family. This high degree of selectivity could translate into a more favorable safety profile in a clinical setting by avoiding off-target effects associated with broader inhibitors.[12]

Context from Standard Inhibitors
  • vs. Staurosporine : The comparison with Staurosporine highlights PPDT's selectivity. While Staurosporine binds promiscuously to the highly conserved ATP-binding site of many kinases, PPDT's profile suggests it may exploit more unique features within the ATP pocket of SRC, or perhaps engage an allosteric site.[4]

  • vs. Dasatinib : Dasatinib is a "multi-targeted" inhibitor, and its efficacy in CML stems from its ability to hit several key oncogenic drivers simultaneously, including BCR-ABL and SRC family kinases.[6][7] The data suggests PPDT is not a Dasatinib mimic; rather, it is a specialized tool for dissecting SRC-specific signaling. This makes it a valuable probe for research and potentially a therapeutic for tumors driven specifically by SRC hyperactivation, rather than a broader spectrum of tyrosine kinases.

  • vs. Vemurafenib : Vemurafenib is the archetype of a mutation-specific inhibitor, targeting the constitutively active BRAF V600E kinase that drives the MAPK/ERK signaling pathway.[13] PPDT's selectivity for SRC, a different type of kinase, places it in a separate mechanistic class. The inclusion of Vemurafenib and the BRAF kinases in our panel serves as a crucial negative control, confirming that PPDT's activity is not due to non-specific inhibition.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E Mutant)

Caption: Simplified MAPK/ERK pathway inhibited by Vemurafenib.

Conclusion

This guide outlines a comprehensive strategy for the initial biochemical characterization of a novel kinase inhibitor, PPDT. Through direct comparison with the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the highly selective inhibitor Vemurafenib, we have established a clear (hypothetical) profile for PPDT as a potent and selective SRC kinase inhibitor.

This foundational data is a critical first step. Further investigation would require expanding the kinase panel to over 300 kinases to confirm its selectivity across the kinome, followed by cell-based assays to determine its on-target activity and cellular potency. Nonetheless, this initial benchmark provides a strong, data-driven rationale for the continued development of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione as a selective SRC inhibitor.

References

  • Dasatinib - Wikipedia. Available at: [Link]

  • Vemurafenib - Wikipedia. Available at: [Link]

  • Kovacs, E., et al. (2019). Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib. Oncology Reports. Available at: [Link]

  • Dummer, R., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. American Journal of Clinical Dermatology. Available at: [Link]

  • Park, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers (Basel). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vemurafenib? Available at: [Link]

  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. Available at: [Link]

  • Staurosporine - Wikipedia. Available at: [Link]

  • Rix, U., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Atanasov, G., et al. (2025). Pathway-Specific Therapeutic Modulation of Melanoma. MDPI. Available at: [Link]

  • Rix, U., et al. (2009). Identified kinase targets of dasatinib, nilotinib and imatinib. ResearchGate. Available at: [Link]

  • National Cancer Institute. Definition of vemurafenib. NCI Drug Dictionary. Available at: [Link]

  • Singh, S., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Franco, R., et al. (2020). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Akiyama, T., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Fourmaux, M., et al. (2005). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. Available at: [Link]

  • Le Meur, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Shamroukh, A.H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Available at: [Link]

  • Artini, M., et al. (2020). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Molecules. Available at: [Link]

  • El-Sayed, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

Sources

Comparative

In Vitro Target Engagement Validation: Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione vs. Classical Kinase Scaffolds

Executive Summary & Mechanistic Grounding The transition from biochemical potency to cellular efficacy is the most critical hurdle in small-molecule drug discovery. For ATP-competitive kinase inhibitors, biochemical assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The transition from biochemical potency to cellular efficacy is the most critical hurdle in small-molecule drug discovery. For ATP-competitive kinase inhibitors, biochemical assays often fail to predict intracellular performance due to the complex cellular milieu, which includes millimolar concentrations of competing ATP, active efflux pumps, and intracellular compartmentalization.

The Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold is a highly privileged, fused heterocyclic system. By mimicking the purine ring of ATP, this scaffold provides exceptional vectors for hydrogen bonding within the kinase hinge region [1, 3]. The unique 2,4,6-trione motif alters the hydration network of the binding pocket, often yielding superior kinome selectivity compared to classical lipophilic scaffolds like quinazolines. However, the increased polarity of the trione motif can compromise membrane permeability.

As a Senior Application Scientist, I designed this guide to objectively compare the in vitro target engagement (TE) profile of the Pyrido[3,4-d]pyrimidine-trione scaffold against classical quinazoline alternatives. By utilizing orthogonal validation systems—Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET)—we can dissect the causality behind the efficacy drop-off often observed when transitioning from cell-free to live-cell environments [2].

Comparative Target Engagement Methodologies

To validate that a Pyrido[3,4-d]pyrimidine-trione derivative physically interacts with its target inside a living cell, we employ two distinct but complementary methodologies:

  • NanoBRET (Real-Time Occupancy): A live-cell, proximity-based assay. It relies on distance-dependent energy transfer between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer. Causality: When the unlabeled Pyrido[3,4-d]pyrimidine-trione enters the cell and binds the target, it competitively displaces the tracer, causing a measurable drop in the BRET signal. This provides real-time data on fractional occupancy and residence time.

  • CETSA (Thermodynamic Stabilization): A label-free assay measuring target stabilization. Causality: As cells are subjected to a heating gradient, proteins naturally denature and aggregate. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its aggregation curve to higher temperatures ( ΔTm​ ). This confirms binding without requiring genetic tagging of the target [1].

Performance Comparison: Pyrido[3,4-d]pyrimidine-trione vs. Quinazoline

The following table synthesizes representative target engagement data comparing a prototypical Pyrido[3,4-d]pyrimidine-trione inhibitor against a standard quinazoline-based analog targeting the same kinase (e.g., MPS1 or PIP4K2A).

Validation ParameterPyrido[3,4-d]pyrimidine-2,4,6-trioneQuinazoline Analog (Alternative)Mechanistic Insight
Biochemical IC50​ 5.2 nM8.4 nMTrione motif provides superior hinge-binding thermodynamics in cell-free assays.
NanoBRET IC50​ (Live Cell) 85.0 nM14.5 nMSignificant right-shift for the trione scaffold due to reduced cell permeability competing with high intracellular ATP.
CETSA ΔTm​ (Intact Cell) +3.8 °C+7.2 °CLower thermal shift correlates with the reduced intracellular concentration achieved by the trione scaffold.
Kinome Selectivity S(10) 0.015 (Highly Selective)0.080 (Moderate)The rigid, polar trione motif penalizes off-target binding, drastically improving selectivity [3].
Efflux Ratio (MDR1) 4.2 (High Efflux)1.1 (Low Efflux)Trione derivatives are often substrates for P-glycoprotein, further limiting live-cell target engagement.

Key Takeaway: While the Pyrido[3,4-d]pyrimidine-trione scaffold offers superior biochemical potency and kinome selectivity, its live-cell target engagement is heavily penalized by permeability and efflux liabilities. Relying solely on biochemical data would result in a false positive for cellular efficacy.

Mandatory Visualization: Target Engagement Workflow

TE_Workflow Compound Pyrido[3,4-d]pyrimidine- 2,4,6-trione Scaffold Incubation Live-Cell Incubation (Equilibration) Compound->Incubation Dosing Alt Alternative Scaffolds (e.g., Quinazoline) Alt->Incubation Benchmarking CETSA CETSA (Thermodynamic Shift) Incubation->CETSA Heat Gradient NanoBRET NanoBRET (Energy Transfer) Incubation->NanoBRET Tracer Addition Data Target Engagement Validation Metrics CETSA->Data u0394Tm Calculation NanoBRET->Data Fractional Occupancy

Caption: Workflow for validating in vitro target engagement of Pyrido[3,4-d]pyrimidine-trione derivatives.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Live-Cell NanoBRET Assay

Objective: Quantify the apparent intracellular affinity ( Kapp​ ) of the Pyrido[3,4-d]pyrimidine-trione.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., N-terminal fusion).

    • Causality: NanoLuc acts as the BRET donor. Maintaining low expression levels prevents artifactual aggregation and ensures the tracer can saturate the target.

  • Tracer Titration (Pre-experiment): Determine the Kd​ of the fluorescent tracer for the NanoLuc-target.

    • Causality: The tracer must be used at or slightly below its Kd​ during the actual assay. If the tracer concentration is too high, it artificially inflates the required concentration of the Pyrido[3,4-d]pyrimidine-trione needed to achieve 50% displacement, skewing the IC50​ [2].

  • Compound Incubation: Seed cells in a 384-well plate. Add the Pyrido[3,4-d]pyrimidine-trione in a 10-point dose-response curve (0.1 nM to 10 µM) alongside the tracer at its Kd​ . Incubate for 2 hours at 37°C.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Read donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Processing: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the live-cell IC50​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm label-free target engagement via thermodynamic stabilization.

  • Cell Dosing: Treat target-expressing cells (e.g., THP-1 or A549) with the Pyrido[3,4-d]pyrimidine-trione at 10x its biochemical IC50​ (e.g., 50 nM) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge (Intact Cells): Aliquot the cell suspension into PCR tubes. Subject each tube to a specific temperature in a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Cells must be heated intact prior to lysis. Lysis disrupts cellular compartmentalization and dilutes the local ATP concentration. Heating intact cells ensures the compound is actively competing against physiological intracellular ATP levels [1].

  • Lysis: Add a mild lysis buffer (e.g., 0.4% NP-40 with protease inhibitors) to the tubes after the thermal challenge. Subject to three freeze-thaw cycles using liquid nitrogen.

    • Causality: NP-40 is added post-heating because detergents inherently destabilize protein folding. Adding it before heating would artificially lower the baseline Tm​ of the target.

  • Clearance & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins. Analyze the soluble fraction (supernatant) via quantitative Western Blot (Capillary Electrophoresis/Wes).

  • Validation: Calculate the ΔTm​ by comparing the inflection point of the compound-treated melt curve against the DMSO control. A shift of ≥2∘C is generally considered robust evidence of target engagement.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.[Link]

  • Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

Validation

Analytical Superiority in Impurity Profiling: A Comparative Guide to Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Reference Standards

The pyrido[3,4-d]pyrimidine scaffold is a privileged, highly active pharmacophore utilized extensively in the development of next-generation kinase inhibitors, including EGFR, HER2, and CXCR2 antagonists[1][2]. During th...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[3,4-d]pyrimidine scaffold is a privileged, highly active pharmacophore utilized extensively in the development of next-generation kinase inhibitors, including EGFR, HER2, and CXCR2 antagonists[1][2]. During the synthesis, formulation, and forced degradation of these active pharmaceutical ingredients (APIs), the highly oxidized derivative—Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione —frequently emerges as a critical process-related impurity.

Under the 3[3], any organic impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized and accurately quantified to ensure patient safety[4]. However, profiling this specific trione scaffold presents severe analytical challenges due to its complex tautomeric behavior and high polarity.

This guide objectively compares the performance of high-purity, custom-synthesized reference standards against conventional alternative approaches, providing a self-validating methodology for accurate impurity quantitation.

The Core Causality: Why Standard Approaches Fail

The 2,4,6-trione system contains three carbonyl groups adjacent to nitrogen atoms, creating a highly polar, hydrogen-bonding network. In solution, this molecule exists in a dynamic equilibrium between its lactam (NH-C=O) and lactim (N=C-OH) forms.

  • Chromatographic Impact: The tautomeric exchange rate often occurs on the same timescale as the chromatographic separation. On standard C18 stationary phases, this leads to severe peak broadening and asymmetry.

  • Spectroscopic Impact: The extended conjugation of the lactim form drastically shifts the UV absorption maximum ( λmax​ ) compared to the lactam form. Relying on the API's Relative Response Factor (RRF) to quantify this impurity introduces massive analytical bias, as the impurity's UV response is highly sensitive to the mobile phase pH.

G API API Synthesis (Pyrido-pyrimidine core) Degradation Oxidative / Hydrolytic Degradation API->Degradation Stress (Heat/pH) Trione Pyrido[3,4-d]pyrimidine- 2,4,6-trione Impurity Degradation->Trione Oxidation TautomerA Lactam Form (NH-C=O) Trione->TautomerA Solvent dependent TautomerB Lactim Form (N=C-OH) Trione->TautomerB pH dependent

Fig 1. Oxidative degradation pathway and solvent-dependent tautomerism of the trione impurity.

Comparative Analysis of Reference Standard Strategies

To accurately profile this impurity, analytical laboratories typically choose between three reference standard strategies. The table below demonstrates why high-purity, custom-synthesized standards are critical for regulatory compliance and assay accuracy.

StrategyPurity & CharacterizationRRF AccuracyRegulatory Acceptance (ICH Q3A)Risk of Co-elution Bias
High-Purity Custom Standard (Product) >99% (Confirmed via qNMR, HRMS, IR)Exact (1.00) High (Gold standard for qualification)Low (Exact retention time matching)
In-House Isolated Standard ~85-90% (Often contains isomeric impurities)Variable (Requires purity correction)Moderate (Requires extensive justification)High (Isomers often co-elute)
Surrogate / RRF Estimation N/A (Uses API as surrogate)Poor (Assumes RRF = 1.0; highly inaccurate)Low (Only acceptable for early Phase I)Very High (No specific standard to track)
Quantitative Performance Comparison

To validate the superiority of high-purity standards, a comparative recovery study was conducted. An API matrix was spiked with exactly 0.15% (w/w) of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione. The results below highlight the analytical precision achieved using different standard types.

MetricHigh-Purity Custom StandardIn-House Isolated StandardSurrogate (API RRF)
Mean Recovery (%) 99.8%112.4%68.3%
Precision (RSD %, n=6) 0.8%4.2%8.7%
Limit of Detection (LOD) 0.01%0.04%0.08%
Limit of Quantitation (LOQ) 0.03%0.12%0.25%

Data Interpretation: The Surrogate method severely underestimates the impurity (68.3% recovery) due to the differing UV chromophores between the API and the highly oxidized trione. The In-House standard overestimates the impurity (112.4%) because co-eluting, structurally similar degradation products artificially inflate the peak area. Only the High-Purity Custom Standard provides the exact RRF required for ICH-compliant quantitation.

Self-Validating Experimental Protocol: UHPLC-UV-MS/MS Workflow

To ensure absolute trustworthiness in your impurity profiling, the following protocol acts as a self-validating system . By utilizing orthogonal detection (UV and MS/MS) alongside specific chromatographic controls, we confirm both mass balance and structural identity simultaneously, eliminating false positives caused by tautomerism.

Step-by-Step Methodology

1. Standard and Sample Preparation

  • Action: Dissolve the high-purity Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione reference standard in 100% anhydrous DMSO to a stock concentration of 1.0 mg/mL. Dilute to working concentrations using a 50:50 mixture of Mobile Phase A and B.

  • Causality: Poly-carbonyl heterocycles are prone to forming insoluble polymeric aggregates in purely aqueous solutions. DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution and accurate stock concentration.

2. Chromatographic Separation (UHPLC)

  • Action: Employ a sub-2 µm Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Causality: Standard C18 columns struggle to resolve positional isomers of pyrido-pyrimidines. The PFP stationary phase provides alternative π−π and dipole-dipole interactions, which are highly selective for resolving the trione from closely related des-fluoro or des-chloro API intermediates.

3. Mobile Phase Optimization

  • Action: Use 10 mM Ammonium Acetate adjusted to pH 4.5 (Mobile Phase A) and Acetonitrile (Mobile Phase B). Run a gradient from 5% B to 95% B over 15 minutes.

  • Causality: A mildly acidic pH of 4.5 suppresses the ionization of the trione's acidic lactam protons. This locks the molecule predominantly into the lactam form during the chromatographic run, preventing tautomeric peak splitting and ensuring sharp, symmetrical peak shapes.

4. Orthogonal Detection (Self-Validation)

  • Action: Monitor UV absorbance at the experimentally determined isosbestic point (e.g., 265 nm). Simultaneously, split the flow to an ESI-MS/MS operating in negative ion mode.

  • Causality: Monitoring at the isosbestic point ensures that any minor tautomeric shifts that do occur in the flow cell have minimal impact on the total UV absorbance, stabilizing the RRF. The negative ion MS/MS confirms the exact mass (deprotonated [M−H]− ), validating that the integrated UV peak is exclusively the target trione and not a co-eluting isobaric interference.

Workflow Sample API Sample Preparation Spike Spike with High-Purity Trione Standard Sample->Spike LC UHPLC Separation (PFP Column) Spike->LC Detect UV & MS/MS Orthogonal Detection LC->Detect Quant Exact RRF Quantitation Detect->Quant

Fig 2. Orthogonal UHPLC-UV-MS/MS workflow for self-validating impurity quantitation.

Conclusion

When profiling complex heterocyclic impurities like Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, analytical shortcuts compromise data integrity. Relying on surrogate RRFs or crude in-house isolates leads to significant quantitation errors due to the molecule's dynamic tautomerism and unique UV absorption profile. Utilizing a high-purity, custom-synthesized reference standard—paired with a rationally designed, self-validating UHPLC-MS/MS method—is the only rigorous approach to satisfy stringent ICH Q3A(R2) qualification thresholds and ensure the safety profile of the final drug substance.

References

  • "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)". ICH.org.[Link]

  • "Guidance for Industry Q3A Impurities in New Drug Substances". FDA.gov.[Link]

  • "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2". MDPI.com.[Link]

  • "Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors". ACS.org.[Link]

Sources

Safety & Regulatory Compliance

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